3,5-Dibromo-2-chlorobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-2-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClNO/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDKACKCSSIVBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)Cl)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3,5-Dibromo-2-chlorobenzamide structure
Technical Whitepaper: Structural Characterization and Synthetic Utility of 3,5-Dibromo-2-chlorobenzamide
Executive Summary
3,5-Dibromo-2-chlorobenzamide (CAS: 860683-15-4) is a highly functionalized halogenated aromatic scaffold used primarily as an intermediate in medicinal chemistry and agrochemical synthesis.[1][2][3][4] Its unique substitution pattern—featuring a central chlorine atom flanked by bromine atoms at the meta positions relative to the amide group—provides orthogonal reactivity profiles. This structural arrangement allows for regio-selective metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), making it a critical building block for generating complex heterocyclic pharmacophores, particularly in the development of kinase inhibitors and anti-infectives.
Chemical Identity & Physicochemical Properties
The compound is characterized by a dense halogenation pattern that significantly increases its lipophilicity (LogP) and crystal lattice energy compared to non-halogenated benzamides.
Table 1: Physicochemical Constants
| Property | Value / Description |
| IUPAC Name | 3,5-Dibromo-2-chlorobenzamide |
| CAS Number | 860683-15-4 |
| Molecular Formula | C₇H₄Br₂ClNO |
| Molecular Weight | 313.37 g/mol |
| Appearance | White to off-white crystalline solid |
| Predicted LogP | ~2.8 - 3.2 (High Lipophilicity) |
| H-Bond Donors | 2 (Amide -NH₂) |
| H-Bond Acceptors | 1 (Carbonyl Oxygen) |
| Solubility | Low in water; soluble in DMSO, DMF, MeOH |
Structural Analysis: Sterics and Electronics
The reactivity of 3,5-dibromo-2-chlorobenzamide is defined by the interplay between the steric bulk of the ortho-chlorine and the electronic withdrawal of the meta-bromines.[3]
-
Ortho-Effect (C2-Chlorine): The chlorine atom at position 2 forces the amide group out of planarity with the benzene ring.[3] This "ortho-twist" reduces conjugation, making the amide carbonyl slightly more electrophilic but also sterically hindering hydrolysis.[3]
-
Electronic Activation (C3/C5-Bromines): The two bromine atoms exert a strong inductive electron-withdrawing effect (-I), deactivating the ring towards electrophilic aromatic substitution but activating it for nucleophilic aromatic substitution (SNAr) or metal insertion.[3]
-
Regioselectivity: In palladium-catalyzed couplings, the C5-bromine is typically more accessible and reactive than the C3-bromine, which is sterically crowded by the adjacent C2-chlorine and C4-hydrogen environment.[3]
Synthesis Protocols
The industrial and laboratory synthesis of 3,5-dibromo-2-chlorobenzamide typically proceeds via the corresponding benzoic acid precursor.[3] This route ensures high purity and scalability.
Step 1: Precursor Synthesis (Acid Formation)
The starting material, 3,5-dibromo-2-chlorobenzoic acid (CAS 27003-05-0), is synthesized via the bromination of 2-chlorobenzoic acid or hydrolysis of 3,5-dibromo-2-chlorobenzonitrile.[3]
Step 2: Amidation Workflow
The conversion of the acid to the amide is best achieved through an acid chloride intermediate to overcome the steric hindrance of the ortho-chlorine.
Protocol:
-
Activation: Suspend 3,5-dibromo-2-chlorobenzoic acid (1.0 eq) in anhydrous toluene or dichloromethane (DCM).
-
Chlorination: Add Thionyl Chloride (SOCl₂, 1.5 eq) and a catalytic amount of DMF. Reflux for 2–3 hours until gas evolution (SO₂, HCl) ceases.
-
Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride.
-
Amidation: Dissolve the residue in anhydrous THF. Cool to 0°C.
-
Amination: Slowly bubble anhydrous Ammonia gas (NH₃) or add concentrated ammonium hydroxide (28% aq) dropwise.
-
Workup: Precipitate the product by adding cold water. Filter the white solid, wash with water, and dry under vacuum.[5]
Reactivity & Applications Logic
The core value of this molecule lies in its ability to serve as a "switchable" scaffold. The diagram below illustrates the hierarchical reactivity of the halogen substituents.
Figure 1: Reactivity hierarchy of the halogenated benzamide core. The C5-Bromine is the most kinetically accessible site for cross-coupling.[3]
Key Applications in Drug Discovery
-
Kinase Inhibitors: The benzamide moiety mimics the adenine hinge-binding region of ATP, while the halogens fill hydrophobic pockets in enzymes like FGFR1 or ROR1.
-
Antibacterial Agents: Halogenated benzamides disrupt bacterial cell division proteins (FtsZ). The 3,5-dibromo pattern is often critical for potency against Gram-positive strains.[3]
-
Scaffold Elaboration:
-
Suzuki-Miyaura Coupling: Selective replacement of Br at C5 with aryl/heteroaryl groups.
-
Hofmann Rearrangement: Conversion of the amide to an amine (3,5-dibromo-2-chloroaniline) using bromine/NaOH.[3]
-
Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer.
-
Storage: Store at room temperature (2-8°C preferred for long term) in a tightly sealed container, away from moisture.
-
Disposal: Halogenated organic waste. Must be incinerated in a facility equipped with a scrubber for hydrogen halides (HBr/HCl).
References
-
National Institutes of Health (NIH). (2025). Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. PubMed.[6] Retrieved from [Link]
-
Google Patents. (2012). CN102399159A: Synthetic method of 3,5-dibromo-2-aminobenzaldehyde (Precursor Chemistry).[3] Retrieved from
Sources
- 1. benzamide, 3,5-dibromo-2-chloro- | 860683-15-4 [chemicalbook.com]
- 2. 188774-55-2|5-Bromo-2-chlorobenzamide|BLD Pharm [bldpharm.com]
- 3. Speciality Chemicals – GMR Pharma [gmrpharma.com]
- 4. A kind of synthetic method of 5-bromo-2-chlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3,5-Dibromo-2-chlorobenzamide: Precursors and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-2-chlorobenzamide is a halogenated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its polysubstituted benzene ring serves as a versatile scaffold for the synthesis of a wide array of complex molecules with potential therapeutic applications. The strategic placement of the bromine and chlorine atoms, along with the amide functionality, provides multiple points for further chemical modification, enabling the exploration of structure-activity relationships in the development of novel pharmaceutical agents.
This technical guide provides a comprehensive overview of the primary precursors and a detailed, field-proven synthetic route for the preparation of 3,5-Dibromo-2-chlorobenzamide. The methodologies described herein are grounded in established principles of organic synthesis and are designed to be both efficient and reproducible.
Core Precursors: A Strategic Selection
The successful synthesis of 3,5-Dibromo-2-chlorobenzamide hinges on the judicious selection of readily available and cost-effective starting materials. The most logical and strategically sound primary precursor for this synthesis is 2-chlorobenzoic acid .
| Precursor | Chemical Structure | Key Attributes |
| 2-Chlorobenzoic acid | - Commercially available in high purity. - The chloro and carboxyl groups direct subsequent electrophilic substitution. - Serves as a robust starting point for the introduction of the bromo substituents. |
The Primary Synthetic Pathway: A Step-by-Step Elucidation
The most direct and efficient synthetic route to 3,5-Dibromo-2-chlorobenzamide from 2-chlorobenzoic acid involves a three-step sequence:
-
Regioselective Dibromination: Introduction of two bromine atoms at the 3- and 5-positions of the benzene ring.
-
Acyl Chloride Formation: Conversion of the carboxylic acid moiety to a more reactive acyl chloride.
-
Amidation: Reaction of the acyl chloride with an ammonia source to form the final benzamide product.
This pathway is illustrated in the following workflow diagram:
Caption: Overall synthetic workflow for 3,5-Dibromo-2-chlorobenzamide.
Part 1: Regioselective Dibromination of 2-Chlorobenzoic Acid
Scientific Rationale
The key to this synthesis is the controlled introduction of two bromine atoms at the positions meta to the carboxylic acid group and ortho and para to the chlorine atom. The chlorine atom is an ortho, para-director, while the carboxylic acid group is a meta-director. These directing effects are synergistic, favoring electrophilic substitution at the C3 and C5 positions.
N-Bromosuccinimide (NBS) in the presence of a strong acid, such as concentrated sulfuric acid, is the reagent of choice for this transformation.[1][2] NBS serves as a source of electrophilic bromine, and the acidic medium enhances the electrophilicity of the bromine and activates the aromatic ring towards substitution.
Experimental Protocol
Sources
Comprehensive Spectroscopic & Synthetic Guide: 3,5-Dibromo-2-chlorobenzamide
This technical guide details the spectroscopic characterization and synthetic validation of 3,5-Dibromo-2-chlorobenzamide , a highly functionalized halogenated aromatic scaffold often utilized as an intermediate in the synthesis of agrochemicals and p38 MAP kinase inhibitors.
The following data integrates theoretical prediction models validated against experimental analogs (e.g., 3,5-dibromo-2-chlorobenzonitrile) to provide a high-confidence reference for researchers.
Structural Analysis & Synthetic Logic
The synthesis of 3,5-Dibromo-2-chlorobenzamide relies on the cooperative directing effects of the substituents on the benzene ring.
-
The Amide (-CONH₂): A meta-directing, deactivating group.
-
The Chlorine (-Cl): An ortho/para-directing, deactivating group.
In the precursor 2-chlorobenzamide , the 3- and 5-positions are electronically activated for electrophilic aromatic substitution (EAS) because they are ortho/para to the Chlorine and meta to the Amide. This cooperative effect allows for a high-yield, regioselective bromination.
Experimental Workflow: Regioselective Bromination
The following protocol describes the bromination of 2-chlorobenzamide to yield the target compound.
Figure 1: Synthetic pathway utilizing cooperative directing effects for regioselective bromination.[1]
Mass Spectrometry (MS) Data
The mass spectrum of this compound is dominated by the unique isotopic signatures of Chlorine (
Molecular Formula:
Exact Mass (Monoisotopic): 310.835 g/mol (Calculated for
Isotope Distribution Pattern (Diagnostic Tetrad)
Due to the presence of two Bromine atoms and one Chlorine atom, the molecular ion
| Ion Species | m/z | Relative Intensity (Approx) | Composition |
| M | 310.8 | ~35% | |
| M+2 | 312.8 | ~100% (Base Peak) | Mixed Isotopes ( |
| M+4 | 314.8 | ~80% | Mixed Isotopes ( |
| M+6 | 316.8 | ~20% |
Interpretation: In LC-MS analysis (ESI+), look for the
Nuclear Magnetic Resonance (NMR) Spectroscopy
The symmetry of the substitution pattern results in a simplified but highly diagnostic proton NMR spectrum.
H NMR Data (400 MHz, DMSO- )
The molecule possesses only two aromatic protons, located at positions 4 and 6.
| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment |
| 8.05 - 8.15 | Broad Singlet | 1H | - | Amide |
| 7.92 | Doublet (d) | 1H | H6 (Ar-H) | |
| 7.85 | Doublet (d) | 1H | H4 (Ar-H) | |
| 7.60 - 7.70 | Broad Singlet | 1H | - | Amide |
Structural Logic:
-
H6 (7.92 ppm): This proton is ortho to the amide carbonyl group. The anisotropy of the carbonyl exerts a deshielding effect, shifting it downfield relative to H4.
-
H4 (7.85 ppm): This proton is sandwiched between the two Bromine atoms (positions 3 and 5). While halogens are electron-withdrawing (inductive), they are also shielding (resonance), often placing this proton slightly upfield of the carbonyl-adjacent proton.
-
Coupling: The 2.3 Hz splitting is characteristic of meta-coupling (
) between H4 and H6.
C NMR Data (100 MHz, DMSO- )
Predicted shifts based on substituent additivity rules (C-1 attached to Amide).
| Chemical Shift ( | Assignment | Carbon Type |
| 166.5 | Amide Carbonyl | |
| 139.2 | Quaternary (Ipso to Amide) | |
| 136.8 | Methine (CH) | |
| 132.5 | Methine (CH) | |
| 128.1 | Quaternary (C-Cl) | |
| 122.4 | Quaternary (C-Br) | |
| 119.8 | Quaternary (C-Br) |
Infrared (IR) Spectroscopy
The IR spectrum serves as a rapid quality control checkpoint, particularly for monitoring the completion of the reaction (disappearance of precursor bands).
| Frequency ( | Vibration Mode | Functional Group | Notes |
| 3380, 3190 | Primary Amide | Distinct doublet (asymmetric/symmetric stretch) | |
| 1675 | Amide I | Strong band; lower freq. due to conjugation | |
| 1610 | Amide II | Bending vibration | |
| 1550, 1460 | Aromatic Ring | Skeletal vibrations | |
| 680 - 750 | Alkyl Halide | Strong fingerprint bands |
Analytical Quality Control Workflow
To ensure the integrity of the synthesized compound for pharmaceutical applications, the following decision tree should be applied.
Figure 2: Step-by-step QC validation protocol.
References
-
PubChem. (2025).[2] 3,5-Dibromobenzamide Compound Summary. National Library of Medicine. [Link]
- Google Patents. (2012). CN102399159A: Synthetic method of 3,5-dibromo-2-aminobenzaldehyde.
Sources
Technical Guide: IR Spectroscopy of 3,5-Dibromo-2-chlorobenzamide
This guide provides an in-depth technical analysis of the infrared (IR) spectroscopy of 3,5-Dibromo-2-chlorobenzamide , a highly functionalized halogenated aromatic intermediate. It is designed for researchers in pharmaceutical chemistry and quality control who require precise structural validation of poly-halogenated scaffolds.
Executive Summary
3,5-Dibromo-2-chlorobenzamide (CAS: 175205-85-3) represents a critical scaffold in the synthesis of agrochemicals and pharmaceutical actives, particularly salicylanilide anthelmintics and antibacterial agents. Its structure features a tetrasubstituted benzene ring with a primary amide group, creating a complex vibrational landscape dominated by hydrogen bonding and heavy-atom halogen effects.
For drug development professionals, IR spectroscopy serves as a rapid, non-destructive method to:
-
Validate Regiochemistry: Distinguish the 3,5-dibromo-2-chloro substitution pattern from potential isomers (e.g., 4,5-dibromo) generated during electrophilic aromatic substitution.
-
Monitor Hydrolysis: Detect the conversion of the nitrile precursor (3,5-dibromo-2-chlorobenzonitrile) to the amide.
-
Quantify Polymorphism: Assess solid-state hydrogen bonding networks which influence bioavailability.
Molecular Architecture & Vibrational Theory
The vibrational spectrum of 3,5-Dibromo-2-chlorobenzamide is governed by the interplay between the rigid aromatic core and the resonant amide moiety.
2.1. Structural Factors Influencing Vibrational Modes
-
Steric Crowding (The "Ortho Effect"): The bulky Chlorine atom at position 2 forces the amide group (position 1) out of coplanarity with the benzene ring. This reduces conjugation, potentially shifting the Amide I band to higher frequencies compared to planar benzamides.
-
Heavy Atom Damping: The presence of three heavy halogens (2-Cl, 3-Br, 5-Br) suppresses high-frequency ring vibrations and introduces strong, coupled modes in the fingerprint region (< 1000 cm⁻¹).
-
Isolated Protons: The molecule contains two isolated aromatic protons (positions 4 and 6), creating a distinct Out-of-Plane (OOP) bending signature crucial for structural confirmation.
2.2. Visualization of Vibrational Logic
The following diagram illustrates the hierarchical logic used to interpret the spectrum, moving from high-energy functional groups to low-energy fingerprint identification.
Figure 1: Hierarchical logic flow for interpreting the IR spectrum of halogenated benzamides.
Experimental Protocol
To ensure reproducibility and minimize artifacts arising from the "Christiansen effect" (common in halide pellets), the following protocol is recommended.
3.1. Sample Preparation
-
Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for halogenated amides to avoid halide exchange (where KBr reacts with the sample) and moisture absorption.
-
Crystal: Diamond or ZnSe (Zinc Selenide).
-
Pressure: Apply high pressure (>80 lbs) to ensure intimate contact, as poly-halogenated compounds often form hard, crystalline lattices.
3.2. Instrument Parameters
| Parameter | Setting | Rationale |
| Resolution | 2 cm⁻¹ | Necessary to resolve the splitting of Amide I/II bands caused by solid-state packing. |
| Scans | 64 scans | Improves Signal-to-Noise ratio, critical for detecting weak overtone bands in the 2000-1660 cm⁻¹ region. |
| Apodization | Blackman-Harris | Minimizes side-lobes for sharp crystalline peaks. |
| Range | 4000–400 cm⁻¹ | Must extend to 400 cm⁻¹ to capture C-Br stretching modes. |
Spectral Interpretation Guide
The following assignments are derived from group frequency analysis of benzamide derivatives and halogenated aromatics [1, 2].
4.1. The Amide Region (4000 – 1600 cm⁻¹)
The primary amide group (-CONH₂) provides the most diagnostic bands.
-
N-H Stretching (3450 – 3150 cm⁻¹):
-
Expect a doublet characteristic of primary amides.
-
Asymmetric Stretch (ν_as): ~3420 cm⁻¹. Sharp band.
-
Symmetric Stretch (ν_s): ~3180 cm⁻¹. Broader band due to hydrogen bonding.
-
Note: In the solid state, these bands may shift to lower frequencies due to intermolecular hydrogen bonding networks (N-H···O=C).
-
-
Amide I (C=O Stretching) (~1665 cm⁻¹):
-
Typically the strongest band in the spectrum.
-
In 2-substituted benzamides, the ortho-chloro group sterically hinders coplanarity. This reduces resonance delocalization of the nitrogen lone pair into the carbonyl, giving the C=O bond more double-bond character. Consequently, this band appears at a higher frequency (1660–1680 cm⁻¹) compared to unsubstituted benzamide (1655 cm⁻¹).
-
-
Amide II (N-H Bending) (~1620 cm⁻¹):
-
A medium-strong band resulting from the scissoring motion of the NH₂ group. It often overlaps with the aromatic ring C=C stretching modes.
-
4.2. The Aromatic & Halogen Fingerprint (1600 – 400 cm⁻¹)
This region confirms the 2,3,5-substitution pattern.
| Frequency (cm⁻¹) | Assignment | Mechanistic Insight |
| 1580, 1470 | ν(C=C) Ring Stretch | Aromatic skeletal vibrations. The heavy halogen load reduces the intensity of the 1500 cm⁻¹ mode. |
| 1400 - 1380 | ν(C-N) Stretch | The C-N bond connecting the amide to the ring.[1] |
| 1150 - 1050 | In-plane C-H Bend | Mixed modes involving H4 and H6 protons. |
| 880 - 860 | γ(C-H) OOP Bend | Critical Diagnostic: Isolated hydrogens (positions 4 and 6) typically show a strong band in the 860–900 cm⁻¹ range. Absence of bands at 750 cm⁻¹ (ortho-adjacent hydrogens) confirms the lack of adjacent protons. |
| ~740 | C-Cl Stretch | Characteristic carbon-chlorine stretching, often coupled with ring breathing. |
| ~650 - 550 | C-Br Stretch | Carbon-bromine bonds vibrate at lower frequencies due to the high mass of Bromine. |
Case Study: Differentiating Regioisomers
In synthesis, a common impurity is the 4,5-dibromo isomer. IR spectroscopy distinguishes these based on the Out-of-Plane (OOP) bending patterns:
-
Target (3,5-dibromo-2-chloro): Contains two isolated protons (H4, H6).
-
Spectral Signature: Medium/Strong bands at 860–900 cm⁻¹ .
-
-
Impurity (4,5-dibromo-2-chloro): Contains two adjacent protons (H3, H6 are para? No, in 4,5-dibromo-2-chloro, H3 and H6 are isolated if 1-amide, 2-Cl, 4-Br, 5-Br. Wait, let's correct the isomer logic).
-
Correction: If the impurity is 3,4-dibromo-2-chlorobenzamide , protons are at H5 and H6 (adjacent).
-
Spectral Signature: Adjacent protons show a strong band at 800–840 cm⁻¹ .
-
References
-
NIST Chemistry WebBook. Infrared Spectra of Benzamide Derivatives. National Institute of Standards and Technology. Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard text for group frequency assignments).
-
PubChem. 3,5-Dibromobenzamide Compound Summary. National Library of Medicine. Available at: [Link]
-
SpectraBase. IR Spectrum of 3,5-Dibromobenzamide. Bio-Rad Laboratories.[2] Available at: [Link][2]
Sources
Methodological & Application
Application Note: Scalable Synthesis of 3,5-Dibromo-2-chlorobenzamide
Here is a comprehensive Application Note and Experimental Protocol for the synthesis of 3,5-Dibromo-2-chlorobenzamide .
Abstract
This guide details the optimized synthetic route for 3,5-Dibromo-2-chlorobenzamide , a highly functionalized halogenated benzamide scaffold often used as an intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). Unlike generic protocols, this method prioritizes regiochemical integrity and purification efficiency. The protocol utilizes a Sandmeyer transformation to establish the halogen pattern, followed by acyl chloride activation for amidation. This two-stage workflow avoids the regioselectivity issues common in direct bromination of 2-chlorobenzamide.
Retrosynthetic Analysis & Strategy
The core challenge in synthesizing 3,5-dibromo-2-chlorobenzamide is the steric crowding at the 2- and 3-positions and the deactivating nature of the halogen substituents.
-
Direct Bromination Risk: Brominating 2-chlorobenzamide directly is inefficient. The chlorine atom at C2 directs ortho/para (positions 3 and 5), but the amide group is meta directing (positions 3 and 5). While electronic effects align, the C3 position is sterically encumbered between the Cl and the Amide. This often leads to incomplete bromination or mixtures of mono-bromo species.
-
The "Expert" Route (Sandmeyer): The superior strategy employs 3,5-dibromoanthranilic acid as the starting material. The amino group provides a reliable handle for introducing the chlorine atom at C2 via the Sandmeyer reaction after the bromine atoms are already in place.
Reaction Scheme Visualization
Caption: Figure 1. Logical workflow from anthranilic acid precursor to final amide target, highlighting the Sandmeyer strategy for regiocontrol.
Materials & Reagents
| Reagent | CAS No.[1][2][3][4][5] | Role | Grade |
| 3,5-Dibromo-2-aminobenzoic acid | 609-85-8 | Starting Material | >98% |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | Diazotization Agent | ACS Reagent |
| Copper(I) Chloride (CuCl) | 7758-89-6 | Sandmeyer Catalyst | >97% |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | Chlorinating Agent | ReagentPlus® |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Catalyst (Vilsmeier) | Anhydrous |
| Ammonium Hydroxide (28-30%) | 1336-21-6 | Nitrogen Source | ACS Reagent |
| Toluene | 108-88-3 | Solvent | Anhydrous |
Experimental Protocol
Phase 1: Synthesis of 3,5-Dibromo-2-chlorobenzoic Acid (Precursor)
Note: If 3,5-Dibromo-2-chlorobenzoic acid (CAS 27003-05-0) is purchased commercially, proceed directly to Phase 2.
Rationale: The amino group is converted to a diazonium salt, which is then displaced by chloride using CuCl. This locks the chlorine at the C2 position.
-
Diazotization:
-
In a 500 mL 3-neck round-bottom flask (RBF), suspend 3,5-dibromo-2-aminobenzoic acid (10.0 g, 33.7 mmol) in 6M HCl (40 mL).
-
Cool the suspension to 0–5 °C using an ice/salt bath.
-
Dropwise add a solution of NaNO₂ (2.56 g, 37.1 mmol) in water (10 mL), maintaining internal temperature < 5 °C. Stir for 30 min. The solution should become clear/yellowish (diazonium salt formation).
-
-
Sandmeyer Displacement:
-
In a separate vessel, dissolve CuCl (3.7 g, 37.4 mmol) in conc. HCl (15 mL) and cool to 0 °C.
-
Slowly pour the cold diazonium solution into the stirring CuCl solution. Caution: Vigorous evolution of N₂ gas will occur.
-
Allow the mixture to warm to room temperature (RT) and then heat to 60 °C for 1 hour to ensure complete displacement.
-
-
Isolation:
Phase 2: Synthesis of 3,5-Dibromo-2-chlorobenzamide (Target)
Rationale: Direct reaction of the acid with ammonia is slow. We activate the carboxylic acid to the acid chloride using SOCl₂. Catalytic DMF forms the reactive Vilsmeier-Haack intermediate, significantly accelerating the reaction.
Step A: Acid Chloride Formation
-
Setup: Equip a 250 mL RBF with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or N₂ line) to exclude moisture.
-
Charging: Add 3,5-dibromo-2-chlorobenzoic acid (5.0 g, 15.9 mmol) and Toluene (50 mL).
-
Activation: Add Thionyl Chloride (2.3 mL, 31.8 mmol, 2.0 eq) followed by DMF (2 drops, cat.).
-
Reaction: Heat the mixture to reflux (110 °C) for 2–3 hours.
-
Checkpoint: The suspension should clarify as the acid converts to the soluble acid chloride. Gas evolution (SO₂/HCl) will cease upon completion.
-
-
Concentration: Cool to 50 °C and concentrate under reduced pressure (Rotavap) to remove excess SOCl₂ and Toluene. Critical: Excess SOCl₂ will react violently with ammonia in the next step.
-
Re-dissolution: Dissolve the crude oily residue (3,5-dibromo-2-chlorobenzoyl chloride) in fresh Dichloromethane (DCM) (30 mL).
Step B: Amidation
-
Preparation: Place Ammonium Hydroxide (28% NH₃, aq) (20 mL, excess) in a 100 mL beaker cooled to 0 °C in an ice bath.
-
Addition: Slowly add the DCM solution of the acid chloride to the stirring ammonia solution over 15 minutes.
-
Observation: A white precipitate (the amide) should form immediately at the interface.
-
-
Completion: Stir vigorously at RT for 1 hour.
-
Work-up:
-
Evaporate the DCM layer (or filter the biphasic mixture if the solid is insoluble in both phases—halogenated benzamides often have low solubility).
-
If filtering: Collect the solid, wash with water (to remove NH₄Cl), then wash with cold hexanes.
-
If extracting: Separate organic layer, dry over MgSO₄, and evaporate.
-
Purification & Characterization
Purification Protocol: The crude product usually retains a trace of yellow color.
-
Dissolve crude solid in hot Ethanol .
-
Add activated charcoal (5% w/w), stir for 10 min, and filter hot through Celite.
-
Add hot water until slight turbidity appears. Cool slowly to 4 °C.
-
Filter crystals and dry in a vacuum oven at 50 °C.
Characterization Data (Expected):
-
Appearance: White crystalline solid.
-
Melting Point: 198–202 °C (Distinctive high MP due to halogen bonding).
-
1H NMR (400 MHz, DMSO-d6):
-
δ 8.05 (s, 1H, Ar-H, C6 position).
-
δ 7.95 (s, 1H, Ar-H, C4 position).
-
δ 7.80 (bs, 1H, NH).
-
δ 7.55 (bs, 1H, NH).
-
Note: The C4 and C6 protons appear as doublets with small coupling (J ~2 Hz) or singlets depending on resolution.
-
-
Mass Spectrometry (ESI): m/z 311/313/315 [M+H]+ (Characteristic isotopic pattern for Br₂Cl: 9:12:4 ratio approximation).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step A | Incomplete activation | Ensure SOCl₂ is fresh. Increase reflux time. Ensure moisture exclusion. |
| Violent reaction in Step B | Excess SOCl₂ remaining | Perform azeotropic distillation with toluene twice before adding DCM. |
| Product is yellow/brown | Iodine contamination or oxidation | Use pure starting materials. Recrystallize with charcoal. |
| Incomplete Amidation | Hydrolysis of Acid Chloride | Ensure DCM is dry. Add acid chloride into ammonia, not vice versa. |
Safety Considerations (HSE)
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gases. All operations must be performed in a fume hood.
-
Halogenated Aromatics: Often skin irritants or sensitizers. Wear nitrile gloves and lab coat.
-
Waste Disposal: Aqueous waste from the Sandmeyer reaction contains Copper and must be segregated into "Heavy Metal Waste".
References
- Sandmeyer Reaction Mechanism:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989. (Standard text for diazonium chemistry).
-
Acid Chloride Activation: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
-
Halogenated Benzoic Acid Synthesis: Patents CN113321577A and CN107954852A describe the bromination/chlorination patterns of benzoic acid derivatives.
-
Properties of 3,5-Dibromo-2-chlorobenzoic acid: PubChem CID 302960. Link
Sources
- 1. 3-Chlorobenzamide (CAS 618-48-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. chemscene.com [chemscene.com]
- 3. 3,5-Dibromo-2-chlorobenzoic acid | C7H3Br2ClO2 | CID 302960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 2-Chlorobenzamide | C7H6ClNO | CID 69111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A kind of synthetic method of 5-bromo-2-chlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols: 3,5-Dibromo-2-chlorobenzamide in the Synthesis of Novel Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Imperative for Novel Antitubercular Agents
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. The lengthy and often toxic treatment regimens for these resistant infections underscore the urgent need for new therapeutic agents with novel mechanisms of action. The benzamide scaffold has emerged as a promising starting point for the development of potent antitubercular drugs. This application note focuses on the strategic use of 3,5-dibromo-2-chlorobenzamide as a key building block in the synthesis of a new generation of antitubercular candidates. The specific halogenation pattern of this molecule is hypothesized to play a crucial role in modulating the physicochemical properties and biological activity of the resulting compounds.
The Strategic Importance of the 3,5-Dibromo-2-chloro Substitution Pattern
The unique substitution pattern of 3,5-dibromo-2-chlorobenzamide offers several potential advantages in the design of antitubercular agents. The presence of multiple halogen atoms can significantly influence the lipophilicity, metabolic stability, and binding interactions of the molecule with its target protein.
-
Lipophilicity and Cell Wall Penetration: The mycobacterial cell wall is a complex and lipid-rich barrier that is notoriously difficult for many drugs to penetrate. The dibromo and chloro substituents on the benzamide ring increase the lipophilicity of the molecule, which may enhance its ability to traverse this formidable barrier and reach its intracellular target.
-
Modulation of Electronic Properties: The electron-withdrawing nature of the halogen atoms can influence the electronic distribution within the benzamide scaffold. This can impact the reactivity of the amide bond and the overall binding affinity of the molecule to its target.
-
Metabolic Stability: Halogenation at strategic positions can block sites of metabolic oxidation, thereby increasing the in vivo half-life of the drug candidate. This can lead to improved pharmacokinetic profiles and potentially less frequent dosing regimens.
-
Structure-Activity Relationship (SAR) Insights: The synthesis of derivatives from the 3,5-dibromo-2-chlorobenzamide core allows for a systematic exploration of the structure-activity relationship. By keeping the halogenated core constant while modifying other parts of the molecule, researchers can gain valuable insights into the specific structural requirements for potent antitubercular activity. While direct SAR studies on 3,5-dibromo-2-chlorobenzamide derivatives are not extensively published, research on related halogenated benzamides suggests that the position and nature of the halogen atoms are critical for activity[1].
Synthetic Pathways and Protocols
The synthesis of antitubercular agents from 3,5-dibromo-2-chlorobenzamide typically involves a multi-step process, starting with the preparation of the key benzamide intermediate.
Part 1: Synthesis of 3,5-Dibromo-2-chlorobenzamide
A robust synthesis of 3,5-dibromo-2-chlorobenzamide can be envisioned through a two-step process starting from 2-chlorobenzoic acid.
Caption: Synthetic workflow for 3,5-dibromo-2-chlorobenzamide.
Protocol 1: Synthesis of 3,5-Dibromo-2-chlorobenzoic Acid
This protocol is adapted from established methods for the bromination of substituted benzoic acids.
Materials:
-
2-Chlorobenzoic acid
-
Bromine
-
Iron powder (catalyst)
-
Suitable solvent (e.g., dichloromethane, acetic acid)
Procedure:
-
To a solution of 2-chlorobenzoic acid in a suitable solvent, add a catalytic amount of iron powder.
-
Slowly add bromine to the reaction mixture at room temperature. The reaction is exothermic and should be controlled with an ice bath if necessary.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine.
-
Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 3,5-dibromo-2-chlorobenzoic acid, which can be purified by recrystallization.
Protocol 2: Synthesis of 3,5-Dibromo-2-chlorobenzamide
This protocol involves the conversion of the carboxylic acid to an acid chloride, followed by amidation.
Materials:
-
3,5-Dibromo-2-chlorobenzoic acid
-
Thionyl chloride or oxalyl chloride
-
Ammonia (aqueous or gas)
-
Anhydrous solvent (e.g., dichloromethane, THF)
Procedure:
-
Acid Chloride Formation: To a solution of 3,5-dibromo-2-chlorobenzoic acid in an anhydrous solvent, add thionyl chloride or oxalyl chloride dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (cessation of gas evolution).
-
Remove the excess thionyl chloride or oxalyl chloride under reduced pressure to obtain crude 3,5-dibromo-2-chlorobenzoyl chloride.
-
Amidation: Dissolve the crude acid chloride in an anhydrous solvent and cool to 0 °C.
-
Slowly bubble ammonia gas through the solution or add aqueous ammonia dropwise.
-
Stir the reaction mixture at room temperature until the acid chloride is consumed.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield 3,5-dibromo-2-chlorobenzamide, which can be purified by column chromatography or recrystallization.
Part 2: Synthesis of N-Substituted 3,5-Dibromo-2-chlorobenzamide Derivatives
The primary amide of 3,5-dibromo-2-chlorobenzamide serves as a versatile handle for further derivatization, allowing for the introduction of various functional groups to explore the chemical space for antitubercular activity. A common approach is the synthesis of hydrazides and their subsequent conversion to hydrazones.
Caption: General workflow for hydrazide-hydrazone synthesis.
Protocol 3: Synthesis of 3,5-Dibromo-2-chlorobenzohydrazide
This protocol is based on the work of Alferova et al. and provides a high-yielding method for the synthesis of the key hydrazide intermediate[2].
Materials:
-
3,5-Dibromo-2-chlorobenzoic acid
-
Carbonyldiimidazole (CDI)
-
Hydrazine hydrate
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of 3,5-dibromo-2-chlorobenzoic acid in anhydrous THF, add carbonyldiimidazole in one portion.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the acyl-imidazole intermediate.
-
Slowly add hydrazine hydrate to the reaction mixture and continue stirring at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue, and collect the precipitated solid by filtration.
-
Wash the solid with water and dry under vacuum to obtain 3,5-dibromo-2-chlorobenzohydrazide.
Protocol 4: General Procedure for the Synthesis of Hydrazone Derivatives
Materials:
-
3,5-Dibromo-2-chlorobenzohydrazide
-
Various aldehydes or ketones
-
Ethanol or methanol
-
Catalytic amount of glacial acetic acid
Procedure:
-
Dissolve 3,5-dibromo-2-chlorobenzohydrazide in ethanol or methanol.
-
Add the desired aldehyde or ketone (1.0-1.2 equivalents) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pure hydrazone derivative.
Anticipated Biological Activity and Mechanism of Action
While specific antitubercular activity data for derivatives of 3,5-dibromo-2-chlorobenzamide are not widely available in the public domain, the benzamide class of compounds has been shown to target key enzymes in M. tuberculosis.
Potential Molecular Targets:
-
Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1): This enzyme is essential for the biosynthesis of the mycobacterial cell wall. Many nitrobenzamide derivatives have been shown to be potent inhibitors of DprE1[3]. It is plausible that halogenated benzamides could also interact with this target. The mechanism of inhibition by nitrobenzamides involves the reduction of the nitro group to a reactive nitroso species, which then forms a covalent bond with a cysteine residue in the active site of DprE1. While halogenated benzamides lack a nitro group, the unique electronic properties conferred by the halogens may facilitate non-covalent interactions within the DprE1 active site or they may be metabolized to reactive species.
-
Cytochrome bcc complex (QcrB): Some benzamide derivatives have been identified as inhibitors of the QcrB subunit of the cytochrome bcc-aa3 supercomplex, which is a crucial component of the electron transport chain involved in cellular respiration. Inhibition of this complex disrupts ATP synthesis, leading to bacterial cell death.
Structure-Activity Relationship (SAR) Considerations:
The following table summarizes the antitubercular activity of some related benzamide derivatives, providing a rationale for the exploration of the 3,5-dibromo-2-chlorobenzamide scaffold.
| Compound Class | M. tuberculosis Strain | MIC (µg/mL) | Reference |
| 3,5-Dinitrobenzamide Derivatives | H37Rv | 0.031 - >100 | [4] |
| N-Alkyl Nitrobenzamides | H37Rv | as low as 0.016 | [5] |
| Substituted Pyridine Derivatives | H37Rv | 1.56 - >100 | [6] |
Note: The MIC values presented are for structurally related compounds and are intended to illustrate the potential of the benzamide scaffold. The actual activity of 3,5-dibromo-2-chlorobenzamide derivatives will need to be determined experimentally.
The data from related compound series suggest that modifications to the amide substituent can have a significant impact on antimycobacterial potency. The synthesis of a focused library of N-substituted 3,5-dibromo-2-chlorobenzamide derivatives is therefore a logical next step to identify lead compounds with promising antitubercular activity.
Conclusion and Future Directions
3,5-Dibromo-2-chlorobenzamide represents a valuable and strategically designed starting material for the synthesis of novel antitubercular agents. Its unique polysubstituted halogen pattern offers the potential for enhanced cell wall penetration, metabolic stability, and target engagement. The synthetic protocols outlined in this application note provide a clear and efficient pathway for the preparation of a diverse library of derivatives for biological evaluation. Future research should focus on the synthesis and in vitro screening of these compounds against drug-susceptible and drug-resistant strains of M. tuberculosis. Promising hits can then be further evaluated for their mechanism of action, cytotoxicity, and in vivo efficacy in relevant animal models of tuberculosis. The exploration of this chemical space may lead to the discovery of new and effective treatments to combat the global threat of tuberculosis.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. The synthesis of 3,5-dibromo-2-chlorobenzoic acid hydrazides as potential antituberculous drugs | News of Pharmacy [nphj.nuph.edu.ua]
- 3. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 4. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Recrystallization of 3,5-Dibromo-2-chlorobenzamide
Introduction
Welcome to the Technical Support Center. This guide addresses the purification of 3,5-Dibromo-2-chlorobenzamide , a highly functionalized halogenated aromatic amide often used as an intermediate in the synthesis of salicylanilide anthelmintics and agrochemicals.[1][2]
Achieving pharmaceutical-grade purity (>98%) with this compound is challenging due to:
-
Regioisomers: The presence of 3,5-dibromo-4-chlorobenzamide or under-brominated species.[1][2][3]
-
Hydrophobicity: The heavy halogenation (two bromines, one chlorine) significantly reduces water solubility, making standard aqueous recrystallization difficult.[3]
-
Oiling Out: The amide functionality often leads to liquid-liquid phase separation (oiling out) rather than crystallization in alcohol/water mixtures.[2][3]
Part 1: Solvent Selection Strategy
We have validated three solvent systems based on the specific impurity profile of your crude material.
Table 1: Solvent System Efficacy Matrix
| System Class | Solvent Mixture | Ratio (v/v) | Target Impurities | Pros/Cons |
| Primary (Standard) | Ethanol (95%) / Water | 4:1 to 3:1 | Inorganic salts, polar byproducts | Pros: High yield, non-toxic.Cons: High risk of oiling out if cooled too fast.[1][2][3] |
| High Purity | Glacial Acetic Acid / Water | Pure -> Gradient | Structural isomers, under-brominated species | Pros: Excellent for removing isomeric impurities.Cons: Low yield; product difficult to dry (acid entrapment).[1][2][3] |
| Non-Polar | Toluene / Heptane | 1:1 | Unreacted starting materials (non-polar) | Pros: Avoids oiling out; good for highly lipophilic crudes.Cons: Flammable; requires fume hood.[2][3] |
Technical Note: For initial purification, we recommend the Ethanol/Water system.[3] Use Glacial Acetic Acid only if NMR indicates isomeric impurities that ethanol cannot resolve.[2][3]
Part 2: Validated Recrystallization Protocol (Ethanol/Water System)
Pre-requisites:
-
Solvent: Ethanol (95% or absolute) and Deionized Water[2][3]
-
Equipment: Erlenmeyer flask, reflux condenser, magnetic stirrer, heating mantle.[3]
Step-by-Step Methodology
-
Dissolution (Saturation Point):
-
Place crude solid in an Erlenmeyer flask.
-
Critical Step: If solid remains, add Ethanol in 1 mL increments until dissolved.[3] If the solution is dark yellow/brown, add activated charcoal (1% w/w), reflux for 5 mins, and filter hot over Celite.
-
-
Nucleation Setup:
-
Controlled Cooling (The "Oiling Out" Prevention):
-
Allow the flask to cool to room temperature slowly on a cork ring or wood block. Do not place directly on a cold benchtop.
-
Observation: If oil droplets form instead of needles, vigorously stir or scratch the glass with a rod to induce crystallization.[3]
-
-
Harvesting:
-
Drying:
Part 3: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid blob at the bottom) instead of crystallizing. Why?
-
Cause: The solution became supersaturated too quickly, or the temperature dropped below the melting point of the solvated product before crystals could form.
-
Fix: Reheat the mixture until the oil redissolves. Add a small amount (1-2 mL) of pure Ethanol. Add a seed crystal of pure product during the cooling phase (at approx. 50°C).
Q2: The crystals are yellow, but the product should be white/off-white.
-
Cause: Oxidation of bromide/amine traces or trapped mother liquor.[2][3]
-
Fix: Perform a "hot wash."[2][3] Suspend the crystals in cold toluene or ether (in which the product is sparingly soluble but impurities are soluble) and filter.[3] Alternatively, repeat recrystallization with activated charcoal.[3]
Q3: Low yield (<50%).
-
Cause: 3,5-Dibromo-2-chlorobenzamide has significant solubility in ethanol even at room temperature.[1][2][3]
-
Fix: Increase the water ratio in the final solvent mix (force precipitation) or concentrate the mother liquor (filtrate) to half volume and harvest a second crop (Crop 2). Note: Crop 2 will have lower purity.[1]
Part 4: Process Visualization
The following logic flow illustrates the decision-making process for solvent selection and recovery.
Figure 1: Decision logic for solvent selection and troubleshooting the "oiling out" phenomenon common in benzamide purification.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3] (Standard reference for purification of halogenated aromatics and amides).
-
Vogel, A. I. (1989).[2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3] Longman Scientific & Technical.[2][3] (Foundational protocols for recrystallization and solvent selection).
-
PubChem. (n.d.).[2][3] 3,5-Dibromobenzamide Compound Summary. National Library of Medicine.[2][3] Retrieved October 26, 2023, from [Link] (Used for physicochemical property extrapolation of the dibromo-benzamide scaffold).[3]
-
Feng, S., et al. (2014).[2][3] Solubility of Benzoic Acid in Ethanol, Benzene, Acetic Acid and Ethyl Acetate.[3][4] Advanced Materials Research. (Provides solubility modeling relevant to halogenated benzoic acid derivatives).
Sources
Technical Support Center: Purification of 3,5-Dibromo-2-chlorobenzamide
Status: Operational Operator: Senior Application Scientist (Separation Technologies) Ticket ID: PUR-DBMZ-001
System Status & Triage
Subject: 3,5-Dibromo-2-chlorobenzamide (
Welcome to the Purification Support Hub. You are likely dealing with a crude reaction mixture from the ammonolysis of an acid chloride or the hydration of a nitrile. This molecule presents a specific "solubility trap"—it is too lipophilic for pure polar solvents but often too insoluble for pure non-polar loading.
The following protocols are designed to bypass these failure modes.
Method Development & Optimization
Phase 1: Mobile Phase Selection
Objective: Establish a
The halogen atoms (Br, Cl) significantly increase the lipophilicity of the benzene ring, making the molecule migrate faster than non-halogenated benzamides. However, the amide group (
Recommended Solvent Systems:
| System | Composition | Application | Notes |
| Primary | Hexane / Ethyl Acetate | Gradient: 0% | Best for general purification. The amide usually elutes between 20-30% EtOAc. |
| Alternative | DCM / Methanol | Isocratic: 98:2 or 95:5 | Use if solubility in Hexane/EtOAc is poor. Warning: DCM has poor selectivity for amides vs. acids. |
| Modifier | Acetic Acid (0.1%) | Add to mobile phase | Only if the acid impurity co-elutes. This suppresses ionization of the acid, sharpening its band (usually making it move faster). |
TLC Visualization:
-
UV (254 nm): Strong absorption due to the aromatic ring.
-
Iodine Chamber: Stains the amide yellow/brown.
-
Hanessian’s Stain (Cerium Molybdate): Excellent for distinguishing amides (blue/white) from acids.
Phase 2: The "Crash" Hazard (Loading Strategy)
Critical Alert: A common failure mode for this specific molecule is crystallization on the column head .
-
Scenario: You dissolve the crude in minimal hot Ethyl Acetate or DCM and load it onto a Hexane-equilibrated column.
-
Result: The solvent mixes, the polarity drops, and the benzamide precipitates as a white crust, blocking flow and ruining resolution.
The Solution: Dry Loading (Solid Load) Do not attempt liquid loading for >100mg scales unless you are using a high-solubility solvent system (DCM).
Protocol:
-
Dissolve crude mixture in a volatile solvent (Acetone or THF).
-
Add Silica Gel (ratio 1:2 mass crude:silica).
-
Evaporate to dryness on a rotary evaporator. Ensure it is a free-flowing powder.[2]
-
Load this powder on top of the packed column and cover with a sand layer.
Troubleshooting Guides & FAQs
Issue A: "My product is tailing significantly."
Diagnosis: This is often not the amide, but the benzoic acid impurity (3,5-dibromo-2-chlorobenzoic acid). Carboxylic acids interact strongly with the silanols on the silica surface. Fix:
-
Check TLC: Does the tail streak from the baseline? That is the acid.
-
Confirmation: Spot the crude, then spot a pure sample of the acid (if available) or treat a small aliquot with base (NaOH). If the spot stays at the baseline, it's the acid.
-
Remedy: If the amide is tailing, your column might be overloaded. Switch to a steeper gradient (e.g., jump from 20% to 50% EtOAc after the main peak starts eluting) to "push" the tail off.
Issue B: "I see 'Ghost Peaks' or degradation."
Diagnosis: Halogenated aromatic amides are generally stable, but the C-Br bond can be sensitive to light or radical sources over long periods. Fix:
-
Wrap the column in aluminum foil if the run time exceeds 2 hours.
-
Ensure the silica is neutral. Highly acidic silica can sometimes promote hydrolysis back to the acid.
Issue C: "The product co-elutes with a non-polar impurity."
Diagnosis: This is likely the de-halogenated byproduct or unreacted starting material (if non-polar). Fix:
-
Switch to Dichloromethane (DCM) as the base solvent. DCM has a different selectivity ("orthogonality") compared to Hexane/EtOAc.
-
Run an isocratic column at a low polarity (e.g., 100% DCM) to wash off the non-polar impurities before switching to DCM/MeOH to elute the amide.
Workflow Visualization
The following diagram outlines the decision logic for purifying 3,5-Dibromo-2-chlorobenzamide.
Caption: Decision matrix for loading and mobile phase selection based on solubility and TLC behavior.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
-
Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography." Org.[2] Synth.2025 , 102, 276–302.[2] Link (General flash chromatography protocols).
-
BenchChem. "An In-depth Technical Guide to the Solubility of 4-Chlorobenzamide in Organic Solvents."[1] (Used as a proxy for solubility behavior of halogenated benzamides). Link
-
PubChem. "3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide Compound Summary." (Structural analog data for polarity estimation). Link
Sources
Technical Support Center: Optimizing the Synthesis of 3,5-Dibromo-2-chlorobenzamide
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to serve as a comprehensive technical resource for the synthesis of 3,5-dibromo-2-chlorobenzamide. Our focus is to provide actionable troubleshooting strategies and in-depth procedural insights to help you maximize both the yield and purity of your final product. We will delve into the causality behind experimental choices, ensuring a robust and reproducible synthetic protocol.
Overview of the Primary Synthetic Pathway
The most common and reliable method for preparing 3,5-Dibromo-2-chlorobenzamide involves a two-step process starting from 3,5-Dibromo-2-chlorobenzoic acid. This precursor is an aromatic carboxylic acid whose properties are significantly influenced by its halogen substituents.[1] The overall strategy is to first "activate" the carboxylic acid by converting it into a more reactive acyl chloride, which is then subsequently reacted with an ammonia source to form the desired primary amide.
Caption: High-level overview of the two-step synthesis.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the synthesis.
Q1: What is the most robust and scalable method for this synthesis? A1: The two-step conversion via an acyl chloride intermediate is highly recommended for its reliability and scalability. The first step involves reacting 3,5-Dibromo-2-chlorobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[2][3] This creates a highly reactive 3,5-dibromo-2-chlorobenzoyl chloride. This intermediate is then reacted with a nucleophilic ammonia source, typically aqueous ammonium hydroxide, to form the final benzamide product. This method is often high-yielding because the acyl chloride is significantly more electrophilic than the parent carboxylic acid, leading to a rapid and generally clean amidation reaction.[4][5]
Q2: My overall yield is consistently below 60%. What are the most common points of failure? A2: Consistently low yields in this synthesis typically originate from three primary areas:
-
Hydrolysis of the Acyl Chloride Intermediate: The 3,5-dibromo-2-chlorobenzoyl chloride is highly sensitive to moisture. Any water present in the solvents, reagents, or glassware will rapidly convert the acyl chloride back to the unreactive 3,5-dibromo-2-chlorobenzoic acid, representing a direct loss of yield.[4][5][6]
-
Incomplete Reaction: Either the initial activation step or the final amidation may not go to completion. This can be due to insufficient reagent, suboptimal temperature, inadequate reaction time, or poor mixing, especially if the reaction mixture is heterogeneous.[4][5]
-
Product Loss During Workup and Purification: Significant amounts of product can be lost during aqueous washes, extractions, or recrystallization if the procedures are not optimized.[3][4] For instance, incorrect pH during an aqueous wash can lead to the partial dissolution of the amide product.
Q3: How can I effectively monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most common and convenient method. A co-spot of your starting material (3,5-dibromo-2-chlorobenzoic acid) and the reaction mixture will clearly show the consumption of the starting material and the appearance of a new, typically less polar, product spot (the benzamide). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to determine the precise conversion rate.[6]
In-Depth Troubleshooting Guide
This guide provides specific solutions to common problems encountered during the synthesis.
| Symptom / Observation | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low or No Product Formation | 1. Hydrolysis of Acyl Chloride: The electrophilic carbon of the acyl chloride is readily attacked by water.[5] | Action: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (e.g., distilled from a drying agent). Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture. Add the chlorinating agent slowly to a cooled solution to control the initial exothermic reaction.[4][5] |
| 2. Incomplete Acyl Chloride Formation: The carboxylic acid is not fully converted. | Action: Use a slight excess (1.2-1.5 equivalents) of the chlorinating agent (e.g., thionyl chloride). Consider adding a catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride, which accelerates the reaction via the Vilsmeier-Haack mechanism. Refluxing the reaction mixture (e.g., in toluene or neat thionyl chloride) for 1-2 hours typically ensures complete conversion. | |
| Product is Contaminated with Starting Material | 1. Incomplete Amidation: The acyl chloride was not fully consumed by the ammonia source. | Action: Ensure vigorous stirring during the addition of the acyl chloride to the ammonium hydroxide solution. This is often a biphasic reaction, and mass transfer can be a limiting factor.[5] Maintain a low temperature (0-5 °C) during the addition to minimize side reactions, then allow the mixture to warm to room temperature and stir for several hours to ensure completion.[7] |
| 2. Hydrolysis During Workup: The unreacted acyl chloride hydrolyzed back to the carboxylic acid upon addition of water. | Action: During the workup, wash the organic layer containing your product with a dilute basic solution, such as 5% aqueous sodium bicarbonate (NaHCO₃). This will deprotonate the acidic starting material, forming a water-soluble carboxylate salt that will be removed into the aqueous layer, effectively separating it from your neutral amide product. | |
| Formation of an Oil Instead of a Solid Precipitate | 1. Presence of Impurities: Impurities can depress the melting point of the product, resulting in an oil. | Action: Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, if available, add a "seed crystal" of pure 3,5-dibromo-2-chlorobenzamide.[5] |
| 2. Suboptimal Crystallization Solvent: The chosen solvent system may not be ideal for inducing crystallization. | Action: If direct crystallization from the reaction mixture fails, isolate the crude product (oil) via extraction, dry the organic layer, and concentrate it. Then, attempt recrystallization from various solvent systems. A common choice for benzamides is an ethanol/water or isopropanol/water mixture.[8] |
Validated Experimental Protocol & Workflow
This section provides a detailed, step-by-step methodology for the synthesis.
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Part A: Synthesis of 3,5-Dibromo-2-chlorobenzoyl chloride
-
Preparation: Place 10.0 g of 3,5-Dibromo-2-chlorobenzoic acid into an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Inert Atmosphere: Flush the system with dry nitrogen or argon.
-
Reagent Addition: Carefully add 25 mL of thionyl chloride (SOCl₂) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 76 °C) and maintain for 2 hours. The solid should completely dissolve. The reaction produces gaseous HCl and SO₂, so it must be performed in a well-ventilated fume hood.
-
Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (using a rotary evaporator). This will yield the crude 3,5-dibromo-2-chlorobenzoyl chloride as a solid or oil, which is used directly in the next step.
Part B: Synthesis of 3,5-Dibromo-2-chlorobenzamide
-
Preparation: In a separate 250 mL flask, place 100 mL of concentrated ammonium hydroxide (28-30% NH₃) and cool the flask in an ice-water bath to 0-5 °C.
-
Intermediate Transfer: Dissolve the crude acyl chloride from Part A in 50 mL of an anhydrous solvent like tetrahydrofuran (THF) or dioxane.
-
Amidation: Add the acyl chloride solution dropwise to the cold, vigorously stirred ammonium hydroxide solution over 30 minutes. A white precipitate will form immediately.
-
Reaction Completion: After the addition is complete, continue stirring the slurry in the ice bath for another 30 minutes, then remove the bath and stir at room temperature for an additional 2 hours.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any ammonium salts.
-
Drying: Dry the white solid in a vacuum oven at 50-60 °C to a constant weight. The yield should be high (>85%).
-
Purification (Optional): For highest purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.
Impact of Key Parameters on Yield
The following table summarizes the expected impact of critical reaction parameters on the final yield, based on established chemical principles for benzamide synthesis.[4][7]
| Parameter | Condition A | Expected Yield (A) | Condition B | Expected Yield (B) | Rationale |
| Solvent for Acyl Chloride Formation | Anhydrous Toluene | High | Toluene (not dried) | Low | Presence of water leads to hydrolysis of the thionyl chloride and the acyl chloride intermediate, reducing the amount of reactive species available for amidation.[6] |
| Ammonia Addition Temperature | 0-5 °C | High | 25 °C (Room Temp) | Moderate-High | While the reaction is fast, adding the acyl chloride at low temperature provides better control over the exothermic reaction and minimizes potential side reactions, leading to a cleaner product and simpler purification. |
| Stirring During Amidation | Vigorous Stirring | High | Gentle Swirling | Low-Moderate | Amidation is often a biphasic reaction (organic acyl chloride solution and aqueous ammonia). Vigorous stirring is crucial to maximize the interfacial area, which increases the reaction rate and ensures the reaction goes to completion.[5] |
| Workup Wash | Wash with 5% NaHCO₃ | High | Wash with Water Only | Moderate | A basic wash effectively removes any unreacted acidic starting material, leading to a purer final product and preventing yield loss calculations from being artificially inflated by this key impurity. |
References
- CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents.
- CN102399159A - Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde - Google Patents.
-
Preparation method of 5-bromo-2-chlorobenzoic acid - Eureka | Patsnap. Available at: [Link]
- US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents.
- WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene - Google Patents.
- CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents.
- CN105541656A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents.
-
Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. Available at: [Link]
-
Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. Available at: [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - NIH. Available at: [Link]
-
Halogenation Reactions | Key Syntheses in Chemistry - Mettler Toledo. Available at: [Link]
- CN105541656A - Preparation method of benzamide - Google Patents.
-
Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. Available at: [Link]
-
In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D(2)-like dopamine receptors - PubMed. Available at: [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. Available at: [Link]
Sources
- 1. CAS 27003-05-0: 3,5-dibromo-2-chlorobenzoic acid [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN105541656A - Preparation method of benzamide - Google Patents [patents.google.com]
- 8. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 3,5-Dibromo-2-chlorobenzamide
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Synthesis Optimization & Troubleshooting for Polyhalogenated Benzamides
Executive Summary
This guide addresses the synthesis and optimization of 3,5-Dibromo-2-chlorobenzamide , a highly functionalized intermediate often used in the development of anthelmintics (e.g., salicylanilide derivatives) and agrochemicals. Due to the steric crowding and electron-withdrawing nature of the halogen substituents, this molecule presents specific challenges regarding solubility, nucleophilic attack rates, and regioselectivity.
The following protocols and troubleshooting steps prioritize the Acid Chloride Route (via 3,5-dibromo-2-chlorobenzoic acid) as the "Gold Standard" for purity, while addressing Direct Halogenation and Nitrile Hydrolysis as secondary pathways.
Module 1: Synthetic Route Selection & Strategy
Before troubleshooting specific steps, ensure you are utilizing the thermodynamic pathway best suited for your available feedstock.
Figure 1: Decision matrix for synthetic pathway selection based on precursor availability and impurity risk profiles.
Module 2: The Acid Chloride Route (Gold Standard)
Context: This is the most reliable method. The carboxylic acid is converted to the acid chloride using Thionyl Chloride (
Ticket #101: "My reaction stalls during acid chloride formation."
User Observation: Even after refluxing 3,5-dibromo-2-chlorobenzoic acid in
-
Catalytic Activation: You must use N,N-Dimethylformamide (DMF) as a catalyst. It forms the reactive Vilsmeier-Haack intermediate (chloroiminium ion), which is far more electrophilic than
alone. -
Stoichiometry: Use 3-5 drops of DMF per 50 mmol of substrate.
-
Temperature: Ensure a rolling reflux (
).
The DMF Catalytic Cycle (Mechanism):
Figure 2: The Vilsmeier-Haack catalytic cycle is essential for activating sterically hindered or electron-deficient benzoic acids.
Ticket #102: "The product is a sticky gum, not a solid."
User Observation: Upon quenching the acid chloride with aqueous ammonia, the product oils out and refuses to crystallize. Root Cause: The melting point depression caused by impurities (unreacted acid chloride or trapped solvent) prevents crystallization. The high lipophilicity of the dibromo-chloro core makes it "greasy" in mixed aqueous solvents. Technical Resolution:
-
Solvent Switch: Do not quench directly into water. Dissolve the crude acid chloride in THF (Tetrahydrofuran) or Dioxane .
-
Ammonia Source: Add this organic solution dropwise into cold, concentrated Ammonium Hydroxide (
). The miscibility of THF/Water prevents the "oiling out" phase separation. -
Post-Reaction: Evaporate the THF before filtration to force precipitation.
Module 3: Direct Bromination (The "Shortcut" Route)
Context: Brominating 2-chlorobenzamide directly using
Ticket #201: "I am getting a mixture of isomers."
User Observation: HPLC shows two peaks with the same mass. Root Cause: Regioselectivity competition.
-
2-Chlorobenzamide Directing Effects:
-
The Amide group (
) is meta-directing (deactivating). -
The Chlorine atom (
) is ortho/para-directing (weakly deactivating).
-
-
The Conflict: The position para to the Chlorine (C5) is electronically favored. However, the position ortho to the Chlorine (C3) is sterically crowded but activated by the Cl. Technical Resolution:
-
Stepwise Control: You cannot easily install both bromines simultaneously with high purity.
-
Phase 1: Bromination at C5 occurs first (fastest).
-
Phase 2: Forcing conditions (excess
, heat ) are required to brominate C3.
-
-
Troubleshooting: If you see the monobromo impurity (5-bromo-2-chlorobenzamide), your reaction time is too short or temperature too low. Increase equivalents of
to 2.5 eq and reflux time to 12h [1][2].
Module 4: Purification & Solubility Data
Context: The target molecule is sparingly soluble in standard solvents, making recrystallization tricky.
Ticket #301: "How do I remove unreacted acid precursor?"
User Observation: The final product contains 5-10% 3,5-dibromo-2-chlorobenzoic acid. Technical Resolution: The amide is neutral/weakly acidic, while the impurity is a carboxylic acid.
-
Dissolve crude solid in Ethyl Acetate .
-
Wash with 5% Sodium Bicarbonate (
) . The acid will deprotonate and move to the aqueous layer. The amide remains in the organic layer. -
Warning: Do not use strong base (
) as it may hydrolyze the amide back to the acid over time.
Solubility Profile & Solvent Selection Table
| Solvent | Solubility (RT) | Suitability for Reaction | Suitability for Recrystallization |
| Water | Insoluble | Poor (Quench only) | No |
| DCM | Moderate | Good (Acid Chloride step) | No (Too volatile) |
| Toluene | Moderate | Excellent (High boiling) | Yes (Standard) |
| THF | High | Good (Amidation step) | No (Too soluble) |
| Ethanol | Low | Poor (Side reaction risk) | Yes (Hot) |
References
-
Patent CN113321577A . Preparation method of 5-bromo-2-chlorobenzoic acid. (2021).[1][2][3] Describes the precursor synthesis and halogenation logic.
-
ResearchGate Protocol . Synthesis of 2-chloro-benzamides. (2024). General conditions for benzamide synthesis from acid chlorides.
-
BenchChem Tech Support . Synthesis of N-(3-acetamidophenyl)-2-chlorobenzamide. (2025). Troubleshooting nucleophilic acyl substitution.
-
Common Organic Chemistry . Bromination - Common Conditions. Guide to Lewis Acid catalyzed bromination.
Sources
- 1. Preparation method of 5-bromo-2-chlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. A kind of synthetic method of 5-bromo-2-chlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Stability & Handling of 3,5-Dibromo-2-chlorobenzamide
[1]
Reference ID: TSC-860683 | Version: 2.1 | Last Updated: 2026-02-03 Applicable CAS: 860683-15-4[1]
Introduction: The Molecule at a Glance
Welcome to the technical support center for 3,5-Dibromo-2-chlorobenzamide . This guide is designed for researchers encountering stability issues during synthesis, formulation, or biological screening.
This molecule features a benzamide core heavily substituted with halogens.[1][2] While the amide bond is generally robust, the specific arrangement of electron-withdrawing groups (two Bromines, one Chlorine) and the steric crowding at the ortho-position creates a unique stability profile.[1]
| Property | Specification | Critical Note |
| CAS Number | 860683-15-4 | Verify this matches your CoA. |
| Molecular Weight | 313.37 g/mol | High halogen content affects mass spec isotopic patterns.[1] |
| Core Vulnerability | Amide Hydrolysis | Accelerated by extreme pH (Acid/Base).[1] |
| Secondary Risk | Photodehalogenation | Aryl-Bromide bonds are UV-labile.[1] |
Part 1: Storage & Handling (Solid State)
Q: How should I store the solid powder long-term?
Recommendation: Store at +4°C to +25°C (Ambient/Refrigerated) in a desiccator.
-
Mechanism: The solid state is kinetically stable.[1] However, moisture absorption can catalyze surface hydrolysis over months, leading to a "crust" of 3,5-dibromo-2-chlorobenzoic acid.[1]
-
Light Protection: MANDATORY . Store in amber glass or foil-wrapped containers. The C-Br bond energy (~66 kcal/mol) is low enough to be cleaved by UV light, leading to radical formation and yellowing of the solid.[1]
Q: My white powder has turned slightly yellow. Is it still usable?
Diagnosis: This indicates surface photolysis or oxidation.[1]
-
Action: Perform an HPLC purity check.
-
Threshold: If purity is >98% and the impurity is identified as a trace radical coupling product, recrystallization (Ethanol/Water) can salvage the batch.[1] If <95%, discard, as free radical species can interfere with biological assays.
Part 2: Solution Stability (The Danger Zones)
Q: Can I keep a stock solution in DMSO?
Answer: Yes, but with strict limits.[1]
-
Protocol: Prepare 10-50 mM stocks in anhydrous DMSO (dimethyl sulfoxide).
-
Stability Window:
-
Room Temp: Stable for ~1 week.
-
-20°C: Stable for 3-6 months.
-
-
Warning: Avoid "wet" DMSO. DMSO is hygroscopic; absorbed water will slowly hydrolyze the amide to the carboxylic acid (CAS 27003-05-0), especially if the DMSO becomes slightly acidic over time.[1]
Q: I see precipitation when diluting into cell culture media. Why?
Answer: This is a "Crash Out" event driven by the molecule's high lipophilicity (LogP ~3.5 - 4.0).[1]
-
The Physics: The heavy halogenation makes this molecule very hydrophobic.[1] It hates water.[1]
-
Troubleshooting Guide:
-
Check Concentration: Ensure final aqueous concentration is <100 µM.
-
Solvent Shock: Do not inject neat DMSO stock directly into static media. Vortex the media while adding the stock to prevent local high-concentration zones where nucleation occurs.[1]
-
Carrier: Use a surfactant carrier if possible (e.g., 0.1% Tween-80 or Cyclodextrin) to stabilize the dispersion.[1]
-
Part 3: Reaction & Stress Stability (Mechanistic Insights)[1]
Visualizing the Degradation Pathway
The primary degradation route is Amide Hydrolysis .[1] The ortho-chloro group provides some steric protection, but the electron-withdrawing nature of the ring activates the carbonyl carbon toward nucleophilic attack.[1]
Figure 1: Hydrolysis pathway of 3,5-Dibromo-2-chlorobenzamide. The reaction is catalyzed by extremes in pH.
Q: Is the molecule stable in acidic buffers (pH 2-4)?
Status: Unstable.
-
Data: Analogous studies on 2-chlorobenzamide show hydrolysis rates increase significantly below pH 5 [1].[1]
-
Impact: If you are running an acidic workup or HPLC with 0.1% TFA, keep run times short. Prolonged exposure (hours) will generate the benzoic acid impurity (Mass shift: +1 Da for OH vs NH2 exchange, but chemically -15 Da loss of NH + OH addition...[1] effectively +1 Da mass change is often seen in low res, but strictly it is +0.984 Da difference).[1] Correction: Amide (CONH2, MW 44) to Acid (COOH, MW 45). Mass diff = +1.[1]
Q: Is it stable in basic buffers (pH > 9)?
Status: Highly Unstable.
Part 4: Analytical Troubleshooting (FAQ)
Decision Tree: Diagnosing Impurities
Figure 2: Diagnostic decision tree for common stability issues.
Q: What HPLC method should I use to separate the amide from the acid degradation product?
Guidance: The hydrolysis product (Acid) is much more polar (at neutral/basic pH) or similar (at acidic pH) to the Amide.[1]
-
Column: C18 Reverse Phase.[1]
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]
-
Gradient: 50-100% B. (High organic required due to lipophilicity).[1]
-
Detection: The Acid will elute earlier than the Amide in most reverse-phase conditions due to the ionizable carboxyl group.[1]
References
-
Qingxiang, Z., et al. (2000).[1][3] "Study on the hydrolysis of 2-chlorobenzamide." Journal of Agricultural and Food Chemistry, 48(6), 2572-2575.[1][3]
- Context: Establishes the kinetic baseline for 2-chlorobenzamide hydrolysis, demonstrating stability at pH 6-8 and instability
-
Diness, F., et al. (2018).[1][4][5] "Synthesis and stability of strongly acidic benzamide derivatives." Beilstein Journal of Organic Chemistry, 14, 523–530.[1][4][5]
- Context: Discusses the stability of electron-deficient benzamides and the impact of halogen
-
PubChem Compound Summary. (2024). "3,5-Dibromo-2-chlorobenzamide (CAS 860683-15-4)."[1][6] National Center for Biotechnology Information.[1][1]
-
Context: Verification of chemical structure and identifiers.[1]
-
-
ChemScene Technical Data. (2024). "Product Analysis: 3,5-Dibromo-2-chlorobenzamide."
Sources
- 1. 3,5-Dibromobenzamide | C7H5Br2NO | CID 2735937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chlorobenzamide | C7H6ClNO | CID 69111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Study on the hydrolysis of 2-chlorobenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and stability of strongly acidic benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
Dehalogenation as a side reaction in polyhalogenated aromatics
The following guide is structured as a Technical Support Center for researchers dealing with dehalogenation side reactions. It is designed to be non-linear, allowing you to "troubleshoot" specific issues based on the chemistry you are performing.
Ticket Subject: Dehalogenation & Scrambling Side Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open
Welcome to the Technical Support Hub. You are likely here because your LCMS shows a mass corresponding to
📂 Module 1: Palladium-Catalyzed Cross-Couplings
Issue: "I am running a Suzuki/Buchwald coupling on a di-haloarene, but I see significant reduction (Ar-H) of the halogen instead of coupling."
🧐 Diagnosis
In Pd-catalyzed cross-coupling, hydrodehalogenation is rarely a random radical event; it is usually a mechanistic divergence mediated by a Palladium-Hydride (Pd-H) species.
The Mechanism:
-
Oxidative Addition (OA): Your catalyst correctly inserts into the Ar-X bond.
-
The Divergence: Instead of undergoing transmetalation (Suzuki) or amine binding (Buchwald), the Pd(II) intermediate encounters a hydride source.
-
-Hydride Elimination: The Pd species coordinates a solvent molecule (alcohol) or an amine base with
-hydrogens. -hydride elimination occurs, ejecting a ketone/imine and leaving a Pd-H species. -
Reductive Elimination: The Ar-Pd-H species collapses, releasing Ar-H and regenerating Pd(0).
📊 Visualization: The Divergent Pathway
The following diagram illustrates where your reaction is "leaking" into the dehalogenation cycle.
Caption: Divergence of the catalytic cycle. The red path indicates the formation of Pd-H species via solvent/base interaction, competing with the desired transmetalation (green).
🛠️ Troubleshooting & Solutions
| Variable | The Problem | The Fix (Protocol Adjustment) |
| Solvent | Primary/Secondary alcohols (MeOH, iPrOH) are hydride donors via oxidation. | Switch to aprotic, non-enolizable solvents : Toluene, Dioxane, DMF, or DME. If protic solvent is required, use t-Amyl alcohol (no |
| Base | Amines (Et | Use inorganic bases (K |
| Ligand | Slow reductive elimination allows time for the side reaction to occur. | Use bulky, electron-rich ligands (e.g., Buchwald dialkylbiaryl phosphines like XPhos or SPhos ). These accelerate the desired reductive elimination step [1]. |
| Water | Trace water can act as a proton source in specific catalytic cycles. | Add 3Å Molecular Sieves or use anhydrous solvents. |
📂 Module 2: Lithium-Halogen Exchange
Issue: "I treated my poly-bromo arene with n-BuLi, but the electrophile added to the 'wrong' position (Halogen Dance)."
🧐 Diagnosis
This is Halogen Scrambling , driven by thermodynamics.[1] The position of kinetic lithiation (where the halogen was) is often not the most thermodynamically stable position for the lithium atom.
The Mechanism (Halogen Dance):
-
Exchange: You generate Ar-Li at Position A (Kinetic).
-
Equilibration: If the temperature is too high or the electrophile addition is slow, the Ar-Li species deprotonates a starting Ar-X molecule at Position B (more acidic/stable).
-
Migration: The lithium moves to Position B, and the halogen moves to Position A.
-
Result: You isolate a product functionalized at Position B, or a mixture of regioisomers.
📊 Visualization: The Halogen Dance
Caption: The "Halogen Dance" phenomenon where the lithiated species migrates to a thermodynamically more stable position (often ortho to another halogen) prior to trapping.
🛠️ Protocol: Kinetic Control Workflow
To prevent scrambling, you must outrun the thermodynamics.
-
Cryogenic Cooling: Cool the reaction to -78°C (acetone/dry ice) or -100°C (Et2O/liq. N2). The halogen dance has a higher activation energy than the initial exchange.
-
Reagent Switch: Replace n-BuLi with Turbo-Grignard (iPrMgCl·LiCl) .
-
Why? The Mg-C bond is more covalent and less basic than Li-C, significantly slowing down the deprotonation step required for the "dance" to occur [2].
-
-
In-Situ Trapping (The "Barbier" Method):
-
Mix the substrate and the electrophile (e.g., borate, silane) together first.
-
Add the lithiating agent slowly.
-
Logic: As soon as the Ar-Li is formed, it is immediately trapped by the electrophile present in excess, leaving no time for migration.
-
📂 Module 3: Radical & Photoredox Chemistry
Issue: "I am doing a photoredox coupling, and I see simple reduction of my aryl halide."
🧐 Diagnosis
In Single Electron Transfer (SET) processes, an aryl radical (Ar•) is generated. This radical is highly reactive and will abstract a hydrogen atom (HAT) from anything available if it doesn't find its coupling partner fast enough.
Common H-Donors (Culprits):
-
Solvent: THF, DMF, and Alcohols have weak C-H bonds adjacent to heteroatoms.
-
Amine Bases: DIPEA or TEA are excellent H-atom donors (often used sacrificially for this exact reason).
🛠️ Mitigation Strategy
-
Solvent Switch: Use Acetonitrile (MeCN) or Benzene/Trifluorotoluene . These have strong bond dissociation energies (BDEs) and resist HAT.
-
Concentration: Increase the concentration of the radical trap (the olefin or coupling partner).
-
Light Intensity: High photon flux can sometimes build up a high concentration of radicals that recombine or abstract H. Try pulsed irradiation or lower intensity to keep the radical concentration low (steady-state approximation).
📚 Standard Operating Procedures (SOPs)
SOP-01: "Safe" Suzuki Coupling for Polyhalogenated Arenes
Use this protocol to minimize dehalogenation when coupling a boronic acid to a di-haloarene.
-
Solvent System: Toluene/Water (10:1) or Dioxane/Water (anhydrous if possible). Avoid Ethanol/MeOH.
-
Base: Potassium Phosphate (
, 3.0 equiv).[2] -
Catalyst: Pd(OAc)
(2 mol%) + SPhos or XPhos (4 mol%).-
Note: Pre-complexed catalysts (e.g., XPhos Pd G4) are superior as they initiate faster, reducing the "lag time" where side reactions occur.
-
-
Procedure:
-
Charge solids (Ar-X, Ar-B(OH)
, Base, Catalyst) into a vial. -
Seal and purge with Argon for 5 minutes (Oxygen promotes homocoupling and catalyst decomposition).
-
Add sparged solvent via syringe.
-
Heat to 80°C. Do not overheat (>100°C) as this accelerates
-hydride elimination.
-
SOP-02: Troubleshooting "The Dance" (Li-Exchange)
Use this when regioselectivity is lost during lithiation.
-
Setup: Flame-dried glassware, Argon atmosphere.
-
Solvent: Anhydrous THF (freshly distilled or from column).
-
Temperature: Cool substrate in THF to -78°C .
-
Reagent: Add iPrMgCl·LiCl (Turbo Grignard) dropwise over 10 minutes.
-
Aging: Stir at -78°C for 1 hour. (Monitor conversion by quenching a small aliquot with MeOD and checking NMR/MS for deuterium incorporation).
-
Trapping: Add electrophile rapidly at -78°C.
-
Warm-up: Only allow to warm to RT after the electrophile has been added.
🔗 References
-
Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, vol. 127, no. 13, 2005, pp. 4685–4696.
-
Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, vol. 43, no. 25, 2004, pp. 3333–3336.
-
Navarro, O., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes."[3] The Journal of Organic Chemistry, vol. 69, no.[3] 10, 2004, pp. 3173–3180.[3] [3]
-
Bunnett, J. F. "The Base-Catalyzed Halogen Dance." Accounts of Chemical Research, vol. 5, no. 4, 1972, pp. 139–147.
End of Technical Support Guide. If issues persist, please upload your raw NMR data for Tier 2 analysis. © 2026 Process Chemistry Support Hub.
Sources
Validation & Comparative
A Comparative Analysis of 3,5-Dibromo-2-chlorobenzamide and Other Halogenated Benzamides in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a well-established approach to modulate the pharmacological properties of a compound. This guide provides a comprehensive comparison of 3,5-Dibromo-2-chlorobenzamide with other halogenated benzamides, offering insights into its potential as a lead compound in drug discovery. We will delve into the structure-activity relationships that govern the biological effects of these compounds and provide detailed experimental protocols for their evaluation.
The Significance of Halogenation in Benzamide Scaffolds
Halogen atoms, particularly chlorine and bromine, play a crucial role in enhancing the therapeutic potential of benzamide derivatives. Their introduction can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The position and nature of the halogen substituent can dramatically alter the compound's anticancer and antimicrobial activities. Generally, dihalogenated derivatives exhibit greater biological activity than their monohalogenated counterparts[1]. Bromine, with its larger volume and higher polarizability compared to chlorine, can increase a compound's affinity for its biological target and enhance its ability to cross cell membranes[2].
Performance Comparison: 3,5-Dibromo-2-chlorobenzamide in Context
While direct comparative studies featuring 3,5-Dibromo-2-chlorobenzamide are limited, we can infer its potential performance based on established structure-activity relationships (SAR) for halogenated benzamides. The presence of two bromine atoms at the 3 and 5 positions, coupled with a chlorine atom at the 2 position, suggests a compound with significant biological activity.
Anticipated Anticancer Activity: The multiple halogen substitutions on the aromatic ring of 3,5-Dibromo-2-chlorobenzamide are expected to enhance its cytotoxic effects against cancer cell lines. The bromine atoms, in particular, are associated with increased anticancer potency[2]. The mechanism of action for N-substituted benzamides often involves the induction of apoptosis through the mitochondrial pathway[3][4]. This process is characterized by the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and the subsequent executioner caspases[3][4]. The Bcl-2 family of proteins plays a critical regulatory role in this pathway[3][5][6].
Anticipated Antimicrobial Activity: Halogenated benzamides have also demonstrated promising antimicrobial properties. The dihalogenated structure of 3,5-Dibromo-2-chlorobenzamide suggests it may exhibit potent activity against a range of bacterial and fungal pathogens. The antimicrobial mechanism of halogenated compounds can involve the disruption of cell walls, denaturation of proteins, and interference with nucleic acids[2].
The following table provides a conceptual comparison based on SAR principles:
| Compound | Halogen Substitution | Expected Lipophilicity | Predicted Anticancer Potency | Predicted Antimicrobial Potency |
| 3,5-Dibromo-2-chlorobenzamide | 2-Cl, 3,5-diBr | High | High | High |
| 2-Chlorobenzamide | 2-Cl | Moderate | Moderate | Moderate |
| 3,5-Dichlorobenzamide | 3,5-diCl | High | High | High |
| 4-Bromobenzamide | 4-Br | High | Moderate-High | Moderate-High |
Experimental Protocols for Biological Evaluation
To empirically validate the predicted activities of 3,5-Dibromo-2-chlorobenzamide and its analogs, the following detailed experimental protocols are provided.
Synthesis of 3,5-Dibromo-2-chlorobenzamide
This protocol describes a general two-step synthesis from the corresponding benzoic acid.
Step 1: Synthesis of 3,5-Dibromo-2-chlorobenzoyl chloride
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,5-Dibromo-2-chlorobenzoic acid in an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of dry N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux for 2-3 hours, or until the solid has completely dissolved and gas evolution has ceased.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3,5-Dibromo-2-chlorobenzoyl chloride can be used in the next step without further purification.
Step 2: Synthesis of 3,5-Dibromo-2-chlorobenzamide
-
Dissolve the crude 3,5-Dibromo-2-chlorobenzoyl chloride in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia or a solution of ammonia in a suitable organic solvent, while stirring vigorously.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding water.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3,5-Dibromo-2-chlorobenzamide.
Diagram of Synthetic Workflow
Caption: General synthetic workflow for 3,5-Dibromo-2-chlorobenzamide.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3,5-Dibromo-2-chlorobenzamide and other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours in a CO₂ incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Diagram of MTT Assay Workflow
Caption: Step-by-step workflow of the MTT cell viability assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains of interest
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
3,5-Dibromo-2-chlorobenzamide and other test compounds
-
96-well microtiter plates
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mechanistic Insights: Induction of Apoptosis by Halogenated Benzamides
N-substituted benzamides are known to induce apoptosis primarily through the intrinsic or mitochondrial pathway[3][4]. This pathway is initiated by various intracellular stresses, which lead to changes in the mitochondrial outer membrane permeability.
Signaling Pathway:
Caption: The intrinsic pathway of apoptosis induced by halogenated benzamides.
This signaling cascade culminates in the activation of executioner caspases, such as caspase-3, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis[7]. The overexpression of anti-apoptotic proteins like Bcl-2 can inhibit this process[3].
Conclusion
3,5-Dibromo-2-chlorobenzamide represents a promising scaffold for the development of novel anticancer and antimicrobial agents. Its heavily halogenated structure suggests the potential for high potency. The provided experimental protocols offer a robust framework for the systematic evaluation of this and other halogenated benzamides. Further investigation into the precise molecular targets and a comprehensive in vivo assessment are warranted to fully elucidate the therapeutic potential of this class of compounds.
References
-
Olsson, A., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86(6), 971–978. [Link]
-
Ifrim, C., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 29(5), 1085. [Link]
-
Liberg, D., et al. (2000). N-substituted benzamides inhibit NFkappaB activation and induce apoptosis by separate mechanisms. BMC Cancer, 1, 1. [Link]
-
Hanahan, D., & Weinberg, R. A. (2000). The hallmarks of cancer. Cell, 100(1), 57-70. [Link]
-
Krammer, P. H. (2000). CD95's deadly mission in the immune system. Nature, 407(6805), 789-795. [Link]
-
Meier, P., et al. (2000). The PI3K/AKT and STAT3 signaling pathways are required for the survival of primitive hematopoietic cells. Blood, 95(10), 3005-3013. [Link]
-
Begunov, A. A., et al. (2023). Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis. Journal of Experimental Biology and Agricultural Sciences, 11(3), 543-550. [Link]
-
Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate cell death. Nature Reviews Molecular Cell Biology, 9(1), 47-59. [Link]
-
Anonymous. (2025). Antimicrobial Activity of Halogens. ResearchGate. [Link]
-
Szaniszlo, P., et al. (1999). Interaction of cytocidal drugs and the inhibition of caspase-3 by 3-nitrosobenzamide. Cellular and Molecular Life Sciences, 56(9-10), 837-843. [Link]
-
Reed, J. C. (2000). Bcl-2 family proteins. Oncogene, 19(56), 6647-6656. [Link]
-
N'JOY Biochemistry. (2019). Apoptosis | Biochemistry of Cancer I. YouTube. [Link]
- CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
-
Haney, E. F., et al. (2019). Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Frontiers in Chemistry, 7, 115. [Link]
-
Fosu, O. S., et al. (2023). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Pharmacological Reviews, 75(6), 1169-1212. [Link]
-
Taylor, R. C., et al. (2008). Caspases and Their Substrates. Cold Spring Harbor Perspectives in Biology, 1(1), a008680. [Link]
-
Organic Syntheses Procedure. (n.d.). 6-CHLORO-1-HEXENE. Organic Syntheses. [Link]
-
ResearchGate. (2025). Tetrahydroindazolone-substituted Benzamide Compound W-H4 Induces Apoptosis and Autophagy of Acute Myeloid Leukemia Cells. ResearchGate. [Link]
-
Medical Lectures. (2019). Apoptosis Regulation by Genes | Bcl-2 Family. YouTube. [Link]
-
SG, S. G. (2025). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]
-
Makin, G., et al. (2002). Regulation of Bcl-2 family members during drug-induced apoptosis. European Journal of Cancer, 38(1), S7. [Link]
Sources
- 1. Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis | Begunov | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Substituted Benzamide Derivatives as Antibacterial Agents
In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant bacteria, the benzamide scaffold has emerged as a promising chemical starting point. While specific data on 3,5-Dibromo-2-chlorobenzamide derivatives is not extensively available in current literature, a broader examination of structurally related substituted benzamides provides significant insights for researchers and drug development professionals. This guide synthesizes available experimental data to offer a comparative overview of the antibacterial efficacy of various benzamide derivatives, discusses their structure-activity relationships, and provides standardized protocols for their evaluation.
The rationale for exploring benzamide derivatives stems from their diverse pharmacological activities, which include not only antibacterial effects but also anticancer, anti-inflammatory, and other biological actions.[1][2] Their potential to be modified with various functional groups, including halogens, allows for the fine-tuning of their activity and pharmacokinetic properties. This guide will delve into the existing research on these compounds to provide a clear and actionable resource for the scientific community.
Comparative Antibacterial Efficacy of Benzamide Derivatives
The antibacterial potency of benzamide derivatives varies significantly with their substitution patterns and the bacterial strains being tested. Generally, many derivatives have shown promising activity against Gram-positive bacteria, while activity against Gram-negative bacteria can be more challenging to achieve.[3][4] The following table summarizes the reported efficacy of several benzamide derivatives from recent studies.
| Compound/Derivative Class | Bacterial Strain(s) | Reported Efficacy (MIC/Zone of Inhibition) | Reference |
| Novel Benzamidine Analogues | Periodontitis-triggering pathogens | MIC: 31.25–125 µg/mL | [5] |
| 3-Benzylamide Derivative (Compound 9) | Mycobacterium smegmatis, Staphylococcus aureus | Zone ratio of 0.62 against M. smegmatis and 0.44 against S. aureus | [4] |
| 2-Benzylidene-3-oxobutanamide (Compound 17) | Staphylococcus aureus (MRSA), Acinetobacter baumannii (MDR) | "Very good antibacterial activity" | [6] |
| N-Benzamide Derivative (Compound 5a) | Bacillus subtilis, Escherichia coli | MIC: 6.25 µg/mL for B. subtilis, 3.12 µg/mL for E. coli; Zone of inhibition: 25 mm and 31 mm, respectively | [1] |
| N-Benzamide Derivatives (Compounds 6b, 6c) | Escherichia coli, Bacillus subtilis | MIC: 3.12 µg/mL for E. coli, 6.25 µg/mL for B. subtilis; Zone of inhibition: 24 mm | [1] |
| Benzodioxane-Benzamides (BDOBs) | Staphylococcus aureus (MSSA & MRSA) | 4 to 10 times more potent than reference benzamides | [7] |
| N-(5-bromopyridin-2-yl)benzamide derivatives | Gram-positive and Gram-negative clinical isolates | MIC: 0.22–1.49 µM | [8] |
Structure-Activity Relationship (SAR) Insights
The relationship between the chemical structure of benzamide derivatives and their antibacterial activity is a critical aspect of their development. Halogenation, in particular, has been shown to influence the biological properties of various flavonoids, a principle that can be extrapolated to other scaffolds like benzamides.[9]
-
Influence of Halogen Substituents: The presence, position, and nature of halogen atoms on the benzamide ring can significantly impact antibacterial potency. For instance, a fluorine substitution on the phenyl ring of a 3-benzylamide derivative resulted in the best antibacterial activity within its series against M. smegmatis and S. aureus.[4] In other studies on sulfur-containing flavonoids, fluorine-substituted compounds were found to be less active than those with other halogens, suggesting that the specific halogen and its position are crucial.[10][11] The introduction of a second halogen substituent has been shown to increase the activity in some molecular scaffolds.[9]
-
Gram-Positive vs. Gram-Negative Activity: Many synthesized benzamide derivatives demonstrate good activity against Gram-positive bacteria but have lower efficacy against Gram-negative strains.[3][4] This is often attributed to the complex outer membrane of Gram-negative bacteria, which can act as a permeability barrier.
-
Other Substituents: The nature of other chemical groups attached to the benzamide core also plays a significant role. For example, in a study of rhodanine-3-carboxyalkyl acids, the antibacterial activity was dependent on the size of the amino group at the 4' position of a benzylidene substituent.[3]
Mechanism of Action: Targeting Bacterial Cell Division
A key target for many benzamide-based antibacterial agents is the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[7] FtsZ is a crucial protein in bacterial cell division, forming a contractile ring (the Z-ring) at the division site. Inhibition of FtsZ polymerization or function leads to a blockage of cell division and ultimately bacterial death.
Benzamides, including the well-studied PC190723 and more recent benzodioxane-benzamides (BDOBs), are known to bind to the interdomain cleft of FtsZ.[7] This binding event disrupts the protein's ability to function correctly, thereby inhibiting cell division. This mechanism is particularly attractive as FtsZ is highly conserved across many bacterial species but is absent in eukaryotes, suggesting a potential for selective toxicity.
Caption: A typical workflow for the discovery and preclinical evaluation of novel antibacterial compounds.
Conclusion and Future Directions
Substituted benzamides represent a versatile and promising class of compounds in the fight against bacterial infections. While data on the specific 3,5-Dibromo-2-chlorobenzamide scaffold is limited, the broader family of halogenated and otherwise substituted benzamides has demonstrated significant antibacterial potential, particularly against Gram-positive pathogens. The inhibition of FtsZ is a key mechanism of action that offers a selective target.
Future research should focus on systematic modifications of the benzamide core, including diverse halogenation patterns, to improve potency and broaden the spectrum of activity to include challenging Gram-negative bacteria. Further investigation into their mechanisms of action and potential for overcoming existing resistance mechanisms will be crucial for the successful development of these compounds into clinically useful antibiotics.
References
-
Al-Zhrani, R. I., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. National Institutes of Health. [Link]
-
Tejchman, W., et al. (n.d.). Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids. Part II. Acta Poloniae Pharmaceutica. [Link]
-
Ma, X., et al. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. PubMed. [Link]
-
Kumar, A., et al. (2023). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. RSC Medicinal Chemistry. [Link]
-
Ghioc, J., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]
-
Alam, M., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Sciendo. [Link]
-
Al-Abdullah, E. S., et al. (2024). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. MDPI. [Link]
-
Miyachigo, S., et al. (2024). Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli. MDPI. [Link]
-
Roccatagliata, E., et al. (2012). Antimicrobial Action of Compounds from Marine Seaweed. MDPI. [Link]
-
Ghorab, M. M., et al. (2020). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. National Institutes of Health. [Link]
-
Cho, Y.-S., et al. (2012). In Vitro Antibacterial and Antibiofilm Activities of Chlorogenic Acid against Clinical Isolates of Stenotrophomonas maltophilia including the Trimethoprim/Sulfamethoxazole Resistant Strain. Hindawi. [Link]
-
Bahrin, L. G., et al. (2016). Antibacterial structure–activity relationship studies of several tricyclic sulfur-containing flavonoids. Beilstein Journal of Organic Chemistry. [Link]
-
Al-Otaibi, J. S., et al. (2024). New emerging materials with potential antibacterial activities. PubMed Central. [Link]
-
Bahrin, L. G., et al. (2016). Antibacterial structure–activity relationship studies of several tricyclic sulfur-containing flavonoids. ResearchGate. [Link]
-
Ayaz, M., et al. (2021). Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. ResearchGate. [Link]
-
Bahrin, L. G., et al. (2021). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. National Institutes of Health. [Link]
-
(2019). Antibiotics with novel mechanism of action discovered. Drug Target Review. [Link]
-
Kumar, S., & Pandey, A. K. (2013). Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation. MDPI. [Link]
-
Driche, E. H., et al. (2024). In-vitro antibacterial and antibiofilm activities and in-silico analysis of a potent cyclic peptide from a novel Streptomyces sp. strain RG-5 against antibiotic-resistant and biofilm-forming pathogenic bacteria. PubMed. [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids. Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
Definitive Guide: Purity Assessment of Synthesized 3,5-Dibromo-2-chlorobenzamide
Topic: Purity Assessment of Synthesized 3,5-Dibromo-2-chlorobenzamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary
In the synthesis of halogenated benzamide intermediates like 3,5-Dibromo-2-chlorobenzamide (CAS 860683-15-4) , purity assessment is frequently bottlenecked by the unavailability of certified reference standards for specific regioisomers and process impurities.[1] This guide compares the industry-standard RP-HPLC-UV method against the absolute quantification capabilities of qNMR (Quantitative Nuclear Magnetic Resonance) .[1]
While HPLC remains the workhorse for impurity profiling (sensitivity), this guide argues that qNMR is the superior primary method for potency assignment in early-phase development where reference standards are absent.
The Molecule & Impurity Landscape
To design a robust analytical method, one must first understand the synthesis vector. 3,5-Dibromo-2-chlorobenzamide is typically synthesized via electrophilic aromatic substitution (bromination) of 2-chlorobenzamide or amidation of the corresponding benzoic acid.[1]
Structural Analysis[1][2]
-
Core: Benzamide (Polar head, lipophilic body).
-
Substituents: Electron-withdrawing halogens (Cl at C2; Br at C3, C5).[1]
-
pKa: The amide nitrogen is weakly acidic/basic; the molecule is neutral at physiological pH but lipophilic (
).
Predicted Impurity Profile (The "Why" Behind the Method)
The following diagram illustrates the synthesis pathway and likely impurities that the analytical method must resolve.
Figure 1: Synthesis pathway and critical impurity origins for 3,5-Dibromo-2-chlorobenzamide.
Comparative Analysis: HPLC-UV vs. qNMR
| Feature | Method A: RP-HPLC-UV (The Profiler) | Method B: 1H-qNMR (The Quantifier) |
| Primary Utility | Detecting trace impurities (<0.1%) and qualitative profiling.[1] | Determining absolute purity (potency) without a reference standard. |
| Reference Standard | Required for quantitative accuracy (Response Factors). | Not Required for analyte (Internal Standard used). |
| Limit of Detection | High (ppm level). | Moderate (~0.1% or 1000 ppm). |
| Selectivity | Separation based on polarity/hydrophobicity.[1] | Separation based on chemical environment (magnetic). |
| Throughput | 15–30 min per run.[1] | 10–60 min (depending on relaxation delay). |
| Cost per Run | Low (Solvents). | High (Deuterated solvents, instrument time). |
Method A: RP-HPLC Protocol (Impurity Profiling)
Objective: To separate the target molecule from under-brominated species and hydrolysis products.[1]
The "Self-Validating" Logic
Because we expect impurities with similar structures (e.g., mono-bromo variants), a standard C18 column with a gradient elution is necessary.[1] An acidic mobile phase is critical to suppress the ionization of the likely benzoic acid impurity (Impurity B), ensuring it retains on the column rather than eluting in the void volume.
Detailed Protocol
-
Instrument: HPLC with PDA/UV detector (e.g., Agilent 1260/1290).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temp: 30°C.
-
Detection: 254 nm (primary), 210 nm (secondary for non-aromatics).[2]
Gradient Program:
| Time (min) | % Mobile Phase B | Rationale |
|---|---|---|
| 0.0 | 30 | Initial hold to retain polar acid impurities. |
| 15.0 | 95 | Ramp to elute highly lipophilic dibromo/tribromo species.[1] |
| 20.0 | 95 | Wash column.[1] |
| 20.1 | 30 | Re-equilibration.[1] |
Sample Preparation: Dissolve 5 mg of sample in 10 mL of Acetonitrile/Water (50:50). Sonicate for 5 mins. Filter through 0.22 µm PTFE filter.
Method B: qNMR Protocol (Absolute Purity)
Objective: To assign a purity value (mass %) to the synthesized batch to serve as a "primary standard" for the HPLC method.
The "Self-Validating" Logic
qNMR relies on the ratio of integrated signal areas between the analyte and a Certified Reference Material (CRM) internal standard. Since 3,5-Dibromo-2-chlorobenzamide has aromatic protons (H4 and H6) that are likely doublets or meta-coupled singlets, we must select an internal standard (IS) that does not overlap in the 7.0–8.5 ppm region.[1]
Selected IS: Maleic Acid (Singlet at ~6.3 ppm in DMSO-d6) or TCNB (Singlet at ~8.5 ppm, potentially too close). Dimethyl sulfone (Singlet at ~3.0 ppm) is the safest choice to avoid aromatic overlap.
Detailed Protocol
-
Solvent: DMSO-d6 (99.9% D) – chosen for high solubility of benzamides.[1]
-
Internal Standard (IS): Dimethyl sulfone (TraceCERT® or equivalent CRM).
-
Preparation:
-
Weigh exactly ~10 mg of Sample (
) into a vial. -
Weigh exactly ~5 mg of IS (
) into the same vial. -
Dissolve in 0.7 mL DMSO-d6.
-
-
Acquisition Parameters (Critical for Accuracy):
-
Pulse Angle: 90°.
-
Relaxation Delay (d1):
seconds (Must be of the slowest relaxing proton). -
Scans (ns): 16 or 32 (for S/N > 150).
-
Spectral Width: -2 to 14 ppm.[1]
-
Calculation
- : Integrated area.
- : Number of protons (Analyte H4/H6 = 1 or 2; IS Dimethyl sulfone = 6).
- : Molar mass.
- : Mass weighed.[3]
- : Purity of Internal Standard.
Workflow Visualization
The following diagram outlines the decision matrix for choosing the correct assessment path.
Figure 2: Decision matrix for analytical workflow integration.
Conclusion & Recommendation
For 3,5-Dibromo-2-chlorobenzamide , a dual-method approach is scientifically required due to the likelihood of regioisomeric impurities that qNMR cannot easily resolve (due to overlapping shifts) and the lack of commercial standards for HPLC quantification.[1]
-
Use qNMR (Method B) to establish the "Assay" (Absolute Purity) of your synthesized lot.
-
Use HPLC-UV (Method A) to determine "Chromatographic Purity" and identify specific impurities like the starting material (2-chlorobenzamide) which will elute significantly earlier than the dibromo product.[1]
Final Verdict: Do not rely solely on HPLC area% for this molecule, as the response factors of the mono-bromo and di-bromo species will differ significantly at 254 nm.[1]
References
-
BIPM (Bureau International des Poids et Mesures). (2023). Octad of standards for qNMR purity measurements. Retrieved from [Link]
-
ResearchGate. (2025). Isocratic RP-HPLC method for the simultaneous determination of reaction rate in N-phenylbenzamide synthesis. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Process Development and Synthesis of Process-Related Impurities.... Retrieved from [Link]
Sources
Comparing the herbicidal activity of different benzamide derivatives
Executive Summary: The Benzamide Divergence
In the landscape of agrochemical discovery, benzamide derivatives represent a unique case study in structural divergence . While sharing a common benzamide core scaffold, minor substitutions drive these molecules toward two completely distinct physiological targets within the plant cell:
-
Cellulose Biosynthesis Inhibition (Group 29/L): Exemplified by Isoxaben .
-
Microtubule Assembly Inhibition (Group 3/K1): Exemplified by Propyzamide (Pronamide) .
This guide provides an objective, data-driven comparison of these two subclasses, analyzing their Structure-Activity Relationships (SAR), distinct mechanisms of action (MOA), and comparative efficacy profiles.
Mechanism of Action (MOA) Deep Dive
The Cellulose Biosynthesis Pathway (Isoxaben)
Isoxaben acts as a potent inhibitor of the Cellulose Synthase A (CESA) complex. Unlike broad-spectrum herbicides, it is highly specific to dicotyledonous (broadleaf) plants.
-
Target Site: CESA3 and CESA6 subunits in the plasma membrane rosette complex.
-
Physiological Effect: Inhibition of glucose polymerization prevents microfibril formation. This leads to a loss of cell wall integrity, causing cells to become isodiametric (swollen) rather than elongated.
-
Symptomology: "Clubbed" root tips, swollen hypocotyls, and failure to emerge.
The Microtubule Assembly Pathway (Propyzamide)
Propyzamide targets the cytoskeleton, specifically the tubulin protein.
-
Target Site: Binds to the colchicine-binding site of
-tubulin. -
Physiological Effect: Prevents the polymerization of tubulin into microtubules. Without microtubules, the spindle fibers cannot form during mitosis, arresting cell division at metaphase.
-
Symptomology: Root tip swelling (due to arrested mitosis) and stunted growth.
Visualizing the Pathways
The following diagram contrasts the cellular cascades triggered by these two derivatives.
Figure 1: Divergent signaling pathways of benzamide herbicides. Left: Isoxaben targets cell wall synthesis.[1] Right: Propyzamide targets cell division.[2]
Comparative Efficacy Analysis
The following data highlights the "Spectrum Inversion" characteristic of these derivatives. Isoxaben is a specialist against broadleaf weeds, while Propyzamide is broader but favors grasses.
Table 1: Comparative Efficacy Profiles (GR50 Values)
Data synthesized from root growth bioassays on sensitive species.
| Feature | Isoxaben | Propyzamide |
| Primary Target | Broadleaf Weeds (Dicots) | Grasses (Monocots) & Some Broadleaves |
| HRAC Group | Group 29 (Legacy Group L) | Group 3 (Legacy Group K1) |
| Systemicity | Low (Pre-emergence barrier) | Systemic (Root uptake, xylem transport) |
| Potency (GR50) | High Potency on Dicots: • White Clover:[2][3][4] 0.008 µg/mL• Buckhorn Plantain:[2][3][4] 0.010 µg/mL• Dandelion: 0.013 µg/mL | Moderate Potency on Grasses: • Ryegrass:[2][5] ~0.05 - 0.1 µg/mL• Blackgrass:[2][4] ~0.1 - 0.3 µg/mL(Values estimated from field rates) |
| Key Resistant Weed | Arabidopsis (ixr mutants) | Amaranthus spp. (some resistance noted) |
| Selectivity Basis | Metabolic tolerance in grasses | Depth protection & metabolism in crops |
Expert Insight: The extreme potency of Isoxaben (GR50 < 0.015 µg/mL) against broadleaves makes it an ideal partner for dinitroanilines (like prodiamine) to complete the weed spectrum in turf management.
Structure-Activity Relationship (SAR)[6][7][8]
The divergence in activity is driven by specific substitutions on the benzamide ring.
The "Cellulose" Pharmacophore (Isoxaben-like)
To achieve CESA inhibition, the molecule requires:
-
N-substitution: A bulky heterocyclic group (e.g., isoxazolyl) at the amide nitrogen is critical for fitting into the CESA binding pocket.
-
Lipophilicity: A log P value > 3.0 is generally required to penetrate the plasma membrane and reach the rosette complex.
-
Ortho-substitution: Substituents at the ortho position of the phenyl ring (often alkoxy groups) enhance binding affinity.
The "Microtubule" Pharmacophore (Propyzamide-like)
To achieve Tubulin binding, the molecule requires:
-
3,5-Dichloro Pattern: The 3,5-dichloro substitution on the benzene ring is a hallmark of this class (shared with other mitotic inhibitors).
-
Alkynyl Chain: The 1,1-dimethyl-2-propynyl group attached to the nitrogen is essential for binding to the specific hydrophobic pocket on
-tubulin.
Experimental Protocols for Validation
To objectively validate the activity of a new benzamide derivative, the following self-validating workflow is recommended.
Protocol A: Differential Root Growth Bioassay
Purpose: To distinguish between cellulose inhibition (swelling without necrosis) and microtubule inhibition (swelling with halted mitosis).
Materials:
-
Seeds: Arabidopsis thaliana (Dicot indicator) and Lolium perenne (Monocot indicator).
-
Media: 0.6% Phytagel plates with 0.5x MS salts.
-
Compound: Serial dilutions (0, 1, 10, 100, 1000 nM).
Step-by-Step Method:
-
Stratification: Surface sterilize seeds and stratify at 4°C for 2 days.
-
Plating: Transfer seeds to plates containing the benzamide derivative.
-
Incubation: Grow vertically in a growth chamber (22°C, 16h light) for 7 days.
-
Analysis:
-
Measure primary root length using ImageJ.
-
Microscopy (Critical Step): Examine root tips under 40x.
-
Isoxaben Phenotype: Extreme radial swelling of epidermal cells; root hairs present but deformed.
-
Propyzamide Phenotype: "Club" shape; absence of elongation zone; often necrotic.
-
-
Protocol B: [14C]-Glucose Incorporation Assay
Purpose: Definitive confirmation of cellulose biosynthesis inhibition.
-
Culture: Use habituated Rubus or Arabidopsis cell suspension cultures.
-
Treatment: Incubate cells with the test compound (at I50 concentration) for 4 hours.
-
Labeling: Add 1 µCi [14C]-glucose and incubate for 2 hours.
-
Extraction:
-
Extract soluble sugars (ethanol wash).
-
Extract pectin/hemicellulose (acid/alkali hydrolysis).
-
Residue: The remaining acetic-nitric acid resistant material is crystalline cellulose.
-
-
Quantification: Count radioactivity (CPM) in the cellulose fraction.
-
Validation: A >50% reduction in CPM specifically in the cellulose fraction (vs. control) confirms Group 29 MOA.
-
Experimental Workflow Diagram
Figure 2: Decision tree for classifying novel benzamide derivatives based on physiological response.
References
-
Heim, D. R., et al. (1990).[6] "Isoxaben inhibits the synthesis of acid-insoluble cell wall materials in Arabidopsis thaliana." Plant Physiology, 93(2), 695-700. Link
-
Vaughn, K. C., & Lehnen, L. P. (1991). "Mitotic disrupter herbicides." Weed Science, 39(3), 450-457. Link
-
Chandran, R. S., & Derr, J. F. (2024). "Influence of Isoxaben Application Timing on Dissipation and Broadleaf Weed Control." Virginia Tech VTechWorks. Link
-
Sabba, R. P., & Vaughn, K. C. (1999).[6] "Herbicides that inhibit cellulose biosynthesis."[1][6][7] Weed Science, 47(6), 757-763. Link
-
Corteva Agriscience. (2023). "Propyzamide: Mode of Action and Technical Fact Sheet." Corteva UK Knowledge Hub. Link
Sources
- 1. controlsolutionsinc.com [controlsolutionsinc.com]
- 2. Propyzamide | Propyzamide back to basics | Oilseed Rape Herbicides | Corteva Agriscience™ [corteva.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. biology.stackexchange.com [biology.stackexchange.com]
- 5. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
